molecular formula C28H30N2O8 B613427 Fmoc-Glu(Otbu)-Osu CAS No. 101214-22-6

Fmoc-Glu(Otbu)-Osu

Cat. No.: B613427
CAS No.: 101214-22-6
M. Wt: 522.5 g/mol
InChI Key: TUXJIYSGLYYEHH-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Glu(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of bis- and tris-branched carboxyl group-terminal PEGylating reagents. This compound has also been used in the synthesis of N3S chelators.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXJIYSGLYYEHH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Fmoc-Glu(Otbu)-Osu in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and biomedical research, the chemical synthesis of peptides is a cornerstone technology. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy, has become the predominant method for assembling peptide chains with high fidelity and efficiency. Within the vast arsenal (B13267) of reagents for SPPS, Fmoc-L-glutamic acid derivatives are critical for incorporating the glutamic acid residue into synthetic peptides and proteins. This guide focuses on the technical role and application of a key building block: Fmoc-Glu(Otbu)-Osu , an N-hydroxysuccinimide (Osu) ester of Fmoc-protected, side-chain-blocked glutamic acid. This pre-activated form offers distinct advantages in specific synthetic contexts, ensuring efficient and reliable peptide bond formation.

Core Functionality and Molecular Architecture

This compound is a meticulously designed molecule, with each component serving a strategic purpose in the stepwise elongation of a peptide chain. Its structure, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid, 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester, reveals its multifunctional nature.[1]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amino group of the glutamic acid.[2] Its key feature is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF, while remaining stable to acidic conditions.[2][3] This orthogonality is the foundation of the Fmoc/tBu protection strategy.[2]

  • Glu (Glutamic Acid): The core amino acid residue being incorporated into the peptide sequence.

  • Otbu (tert-butyl ester): This is the permanent protecting group for the γ-carboxyl group on the glutamic acid side chain.[2][4] It prevents the side chain from participating in unwanted reactions during peptide synthesis. The Otbu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA).[3][5]

  • Osu (N-hydroxysuccinimide ester): This moiety pre-activates the α-carboxyl group of the glutamic acid. The Osu group is an excellent leaving group, facilitating a rapid and efficient aminolysis reaction (peptide bond formation) when it reacts with the free N-terminal amine of the growing peptide chain on the solid support. This eliminates the need for in-situ activation reagents during the coupling step.

The interplay of these components ensures that the glutamic acid residue is added in a controlled, efficient, and specific manner.

main This compound fmoc Fmoc Group main->fmoc Protects α-Amine glu Glutamic Acid Core main->glu Is the Residue otbu Otbu Group main->otbu Protects Side-Chain (γ-COOH) osu Osu Ester main->osu Activates α-Carboxyl fmoc_desc Base-Labile (Temporary Protection) fmoc->fmoc_desc otbu_desc Acid-Labile (Permanent Protection) otbu->otbu_desc osu_desc Excellent Leaving Group (Enables Coupling) osu->osu_desc

Fig. 1: Functional components of this compound.

Mechanism in Solid-Phase Peptide Synthesis (SPPS)

The primary role of this compound is to serve as a ready-to-use, activated building block for introducing a glutamic acid residue. The process follows the standard SPPS cycle.

  • Deprotection: The cycle begins with a resin-bound peptide chain whose N-terminal amino acid is Fmoc-protected. This Fmoc group is removed using a 20% piperidine solution in DMF, exposing a free primary or secondary amine at the N-terminus.

  • Activation & Coupling: This is where this compound is employed. Unlike its carboxylic acid counterpart, Fmoc-Glu(Otbu)-OH, which requires the addition of coupling reagents like HBTU or HATU to form an active ester in situ, this compound is already activated. A solution of this compound in a solvent like DMF or NMP is added to the resin. The exposed N-terminal amine of the peptide chain nucleophilically attacks the activated carbonyl carbon of the Osu ester, forming a new peptide bond and releasing N-hydroxysuccinimide as a byproduct.

  • Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and the N-hydroxysuccinimide byproduct, ensuring a clean reaction for the next cycle.

This cycle is repeated to elongate the peptide chain. The use of a pre-activated Osu ester can simplify the coupling step by removing the need for additional, and often expensive, coupling reagents and potentially reducing side reactions associated with them.

start Start: Resin-Bound Peptide (N-Terminal Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection free_amine Resin-Bound Peptide (Free N-Terminal Amine) deprotection->free_amine coupling 2. Coupling Step free_amine->coupling new_peptide Resin-Bound Peptide (n+1) (N-Terminal Fmoc) coupling->new_peptide Forms Peptide Bond Releases NHS activated_aa This compound (Pre-activated Amino Acid) activated_aa->coupling Add to Resin washing 3. Washing (DMF, IPA) new_peptide->washing cycle Repeat Cycle or Proceed to Final Cleavage washing->cycle cycle->deprotection Elongate Chain

Fig. 2: SPPS workflow using pre-activated this compound.

Quantitative Performance Data

The efficiency of coupling reactions is paramount in SPPS. While performance is sequence-dependent, the use of activated esters like this compound generally leads to high coupling efficiencies.

ParameterThis compoundStandard In-Situ Activation (e.g., HBTU/HOBt)
Typical Purity >95%[1]>95%
Coupling Time 1 - 4 hours30 minutes - 2 hours
Coupling Efficiency Typically >99%Typically >99.5%
Racemization Risk Very LowLow (suppressed by additives like HOBt)[3]
Reagents Required Amino Acid Derivative OnlyAmino Acid, Coupling Reagent, Base (e.g., DIPEA)
Primary Byproduct N-hydroxysuccinimide (NHS)Tetramethylurea, HOBt-adducts

Note: Data are representative values from peptide synthesis literature. Actual results may vary based on sequence, resin, and specific reaction conditions.

Experimental Protocol: Manual Coupling with this compound

This protocol outlines the manual steps for a single coupling cycle to add a glutamic acid residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Resin-bound peptide with a free N-terminal amine.

  • This compound (3 equivalents relative to resin loading).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Piperidine, reagent grade.

  • Kaiser Test Kit.

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection (If applicable):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

    • Verification: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of free primary amines.

  • Coupling Reaction:

    • Dissolve this compound (3 eq.) in a minimal volume of DMF.

    • Add the amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2 hours. The reaction can be monitored for completion.

    • Monitoring: Take a small sample of resin after 1-2 hours, wash thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly to remove all soluble byproducts and unreacted reagents. A typical wash cycle is:

      • DMF (5 times)

      • DCM (3 times)

      • DMF (3 times)

  • Cycle Completion:

    • The peptide-resin, now one residue longer and with its N-terminus protected by Fmoc, is ready for the next deprotection and coupling cycle.

Potential Side Reactions and Mitigation

While this compound is highly effective, potential side reactions must be considered.

  • Incomplete Coupling: If the coupling reaction does not go to completion, deletion sequences (peptides missing the glutamic acid residue) will form.

    • Mitigation: Use a sufficient excess of the reagent (2-4 equivalents) and allow adequate reaction time. If coupling is sluggish (as indicated by a positive Kaiser test), a second coupling may be performed.

  • Hydrolysis of the Osu Ester: The active ester is sensitive to water.

    • Mitigation: Use high-purity, anhydrous solvents (peptide synthesis grade DMF/NMP) and store the reagent under desiccated conditions.

  • Premature Deprotection of Otbu: The Otbu group is highly stable to the conditions of SPPS. Premature deprotection is rare but can be caused by repeated exposure to even mildly acidic conditions, which are not typical in Fmoc-SPPS cycles. The primary concern for Otbu cleavage is during the final TFA cocktail treatment, where it is intentionally removed.

start Start: Coupling of This compound ideal Desired Pathway: Complete Coupling start->ideal Sufficient Time, Anhydrous Conditions side1 Side Reaction: Incomplete Coupling start->side1 Insufficient Time, Steric Hindrance side2 Side Reaction: Osu Ester Hydrolysis start->side2 Presence of Water result_ideal Target Peptide (n+1) ideal->result_ideal result_side1 Deletion Sequence (n) side1->result_side1 result_side2 Inactive Fmoc-Glu(Otbu)-OH side2->result_side2

Fig. 3: Desired reaction pathway and potential side reactions.

Conclusion

This compound is a valuable and specialized reagent in the Fmoc-SPPS toolkit. By providing a pre-activated form of glutamic acid, it simplifies the coupling process, eliminates the need for in-situ activation reagents, and ensures high efficiency in peptide bond formation. Its strategic design, incorporating orthogonal Fmoc and Otbu protecting groups with a highly reactive Osu ester, makes it an excellent choice for researchers aiming to synthesize complex peptides with precision and reliability. Understanding its mechanism, performance characteristics, and proper handling is key to leveraging its full potential in the development of peptide-based therapeutics and research tools.

References

The Guardian and the Workhorse: An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. At the heart of this precision lies the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. Among the most pivotal players in modern solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the tert-butyl (OtBu) group for the protection of acidic side chains. This technical guide provides a comprehensive exploration of the core principles, experimental protocols, and critical considerations surrounding the application of Fmoc and OtBu protecting groups in the synthesis of peptides, a field with profound implications for drug discovery and development.

Core Principles: The Orthogonality of Fmoc and OtBu

The success of the Fmoc/tBu strategy in SPPS is rooted in the principle of orthogonality , which dictates that different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1] The Fmoc group is a base-labile protecting group, readily cleaved by a mild base such as piperidine (B6355638), while the OtBu group is acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for its removal.[2][3][4] This differential stability is the cornerstone of a strategy that allows for the iterative deprotection of the N-terminus for chain elongation without affecting the acid-sensitive side-chain protecting groups until the final cleavage step.

The Fmoc Group: A Gatekeeper for Peptide Elongation

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary guardian of the α-amino group of an amino acid. Its chemical structure, featuring a bulky fluorenyl ring system, effectively prevents the amino group from participating in unwanted reactions during the coupling of the subsequent amino acid.

Protection Mechanism: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage.

Deprotection Mechanism: The removal of the Fmoc group is achieved through a β-elimination reaction initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF). The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which readily decarboxylates. The liberated dibenzofulvene is subsequently trapped by piperidine to form a stable adduct.

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amino_Acid H₂N-CHR-COOH Protected_AA Fmoc-NH-CHR-COOH Amino_Acid->Protected_AA + Fmoc-Cl + Base Fmoc_Cl Fmoc-Cl Base1 Base (e.g., NaHCO₃) Protected_AA2 Fmoc-NH-CHR-COOH Free_Amine H₂N-CHR-COOH Protected_AA2->Free_Amine + Piperidine Piperidine Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct Base2 Piperidine

The OtBu Group: Shielding the Reactive Side Chains

For amino acids with acidic side chains, such as aspartic acid (Asp) and glutamic acid (Glu), the tert-butyl (OtBu) protecting group is the workhorse of the Fmoc/tBu strategy. It effectively masks the carboxylic acid function in the side chain, preventing it from interfering with peptide bond formation.

Protection Mechanism: The OtBu group is introduced via acid-catalyzed esterification of the side-chain carboxyl group with isobutylene (B52900) or tert-butanol.

Deprotection Mechanism: The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA. The cleavage proceeds through an acid-catalyzed elimination mechanism (E1), where protonation of the ester oxygen is followed by the formation of a stable tert-butyl carbocation and the free carboxylic acid. This carbocation is then scavenged by reagents in the cleavage cocktail to prevent side reactions.

OtBu_Deprotection Protected_Side_Chain Peptide-Asp(OtBu)-Resin Protonation Protonation of Ester Oxygen Protected_Side_Chain->Protonation TFA Carbocation_Formation Formation of tert-butyl carbocation + Deprotected Peptide Protonation->Carbocation_Formation Scavenging Scavenging of Carbocation Carbocation_Formation->Scavenging Scavengers (e.g., TIS, H₂O)

Quantitative Data Presentation

The efficiency and fidelity of peptide synthesis are critically dependent on reaction kinetics and the minimization of side reactions. The following tables summarize key quantitative data for optimizing SPPS protocols.

Table 1: Kinetics of Fmoc Deprotection

Deprotection ReagentConcentrationSolventHalf-life (t½)Reference
Piperidine20% (v/v)DMF~6 seconds
Piperidine5% (v/v)DMF>99% completion in 3 mins
Piperazine/DBU5% / 2% (v/v)DMFFaster than 20% Piperidine
4-Methylpiperidine20% (v/v)DMFSimilar to Piperidine

Table 2: Cleavage Efficiency of OtBu Protecting Group

Cleavage CocktailTimeTemperatureEfficiencyReference
95% TFA, 2.5% H₂O, 2.5% TIS2-3 hoursRoom Temp.>95%
1% TFA in DCM10 x 2 minRoom Temp.Partial
TFA/DCM (1:1)1 hourRoom Temp.Effective

Table 3: Common Side Reactions and Mitigation

Side ReactionContributing FactorsMitigation StrategyQuantitative ImpactReference
Aspartimide Formation Asp-Gly, Asp-Asn sequences; Prolonged base exposureUse of bulky side-chain protecting groups (e.g., OMpe, OBno); Addition of HOBt to deprotection solutionAsp(OtBu)-Gly: 44% impurities reduced to 15% with additives
Diketopiperazine Formation Proline or Glycine at N-terminus of dipeptideUse of bulky resins (e.g., 2-chlorotrityl); Coupling of pre-formed dipeptidesSequence and condition dependent
Racemization Activation of Cys, His; Certain coupling reagentsUse of additives like HOBt; Lower coupling temperaturesCan be <0.4% per cycle with optimized conditions

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful peptide synthesis. The following sections provide methodologies for key steps in Fmoc/tBu-based SPPS.

Protocol 1: Synthesis of Fmoc-Amino Acids

This protocol describes a general method for the preparation of an Nα-Fmoc protected amino acid.

Materials:

  • Amino Acid (1.0 eq)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Acetone (B3395972)

  • Water

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium carbonate.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 2 with 1M HCl, which will cause the Fmoc-amino acid to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid onto Wang Resin

This protocol details the esterification of the first Fmoc-amino acid to the hydroxyl groups of Wang resin.

Materials:

  • Wang Resin

  • Fmoc-Amino Acid (2-4 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (for capping)

  • Acetic Anhydride (B1165640) (for capping)

  • N,N-Diisopropylethylamine (DIPEA) (for capping)

Procedure:

  • Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM.

  • In a separate flask, dissolve the Fmoc-amino acid and DMAP in a minimal amount of DMF.

  • Add the amino acid solution to the resin, followed by the addition of DIC.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted hydroxyl groups, wash the resin and treat it with a solution of acetic anhydride and DIPEA in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF, and then dry under vacuum.

  • The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Protocol 3: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the solid support.

Materials:

  • Fmoc-protected amino acid loaded resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-Amino Acids (3-5 eq)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt) (3-5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq)

  • DMF

  • DCM

Procedure (per cycle):

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 15-20 minutes. Drain.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent and DIPEA in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Wash the resin with DMF (3-5 times) to remove excess reagents.

    • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).

  • Repeat steps 1-4 for each subsequent amino acid in the sequence.

SPPS_Workflow Start Start with Fmoc-AA-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagents, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Final_Cleavage No (End of sequence)

Protocol 4: Cleavage from the Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups, including OtBu.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel. The volume should be sufficient to swell the resin (e.g., 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the released tert-butyl cations.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Orthogonal_Protection_Strategy Start Fully Protected Peptide on Resin (Fmoc-N-terminus, OtBu-Side Chain) Fmoc_Deprotection Base Treatment (e.g., Piperidine) Start->Fmoc_Deprotection Intermediate N-terminus Deprotected Peptide on Resin (Free Amine, OtBu-Side Chain) Fmoc_Deprotection->Intermediate Removes Fmoc Elongation Couple next Fmoc-Amino Acid Intermediate->Elongation Final_Peptide Fully Assembled Protected Peptide on Resin Elongation->Final_Peptide Iterative Cycles Acid_Cleavage Acid Treatment (e.g., TFA) Final_Peptide->Acid_Cleavage Final_Product Cleaved and Fully Deprotected Peptide Acid_Cleavage->Final_Product Removes OtBu and cleaves from resin

Aspartimide_Formation_Pathway Peptide {Peptide Chain | ...-NH-CH(CH₂-CO-OtBu)-CO-NH-CHR-...} Deprotonation {Deprotonated Amide | ...-N⁻-CH(CH₂-CO-OtBu)-CO-NH-CHR-...} Peptide:n->Deprotonation:n + Base Base Base (Piperidine) Cyclization Intramolecular Nucleophilic Attack Deprotonation:n->Cyclization Aspartimide {Aspartimide Intermediate | Succinimide Ring} Cyclization->Aspartimide:n Byproducts {Mixture of Byproducts | α-peptide | β-peptide | Racemized peptide} Aspartimide:n->Byproducts:n Ring Opening

Conclusion

The Fmoc and OtBu protecting groups are indispensable tools in the arsenal (B13267) of the modern peptide chemist. Their orthogonal nature provides the foundation for a robust and versatile synthetic strategy that has enabled the routine synthesis of complex peptides for a myriad of applications in research, diagnostics, and therapeutics. A thorough understanding of their chemical properties, the mechanisms of their application and removal, and the potential for side reactions is crucial for any scientist or professional engaged in the field of drug development. By adhering to optimized protocols and being mindful of the quantitative aspects of each reaction, researchers can harness the full potential of the Fmoc/tBu strategy to advance the frontiers of peptide science.

References

A Technical Guide to Fmoc-Glu(Otbu)-Osu: Properties, Solubility, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Glu(OtBu)-Osu, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual-protection strategy, employing the base-labile Fmoc group for Nα-terminal protection and the acid-labile tert-butyl (OtBu) group for the side-chain carboxyl function, allows for the controlled, stepwise elongation of peptide chains. This guide provides an in-depth overview of its physical properties, solubility characteristics, and detailed protocols for its application in peptide synthesis.

Core Physical and Chemical Properties

Fmoc-Glu(Otbu)-Osu is typically supplied as a white crystalline powder.[1] Its purity is crucial for successful peptide synthesis, with commercially available grades typically exceeding 95%.[2][3] Key identifying and physical characteristics are summarized below.

PropertyValueReferences
Chemical Formula C₂₈H₃₀N₂O₈[1][2][3]
Molecular Weight 522.55 g/mol [1][3]
Appearance White crystalline solid/powder[1]
CAS Number 101214-22-6[1][2][3]
Purity ≥95%[2][3]
Storage Temperature -20°C to -15°C[1][2]
Melting Point Data for the direct precursor, Fmoc-Glu(OtBu)-OH, is reported in the range of 88-92°C. The Osu ester is a reactive intermediate and may decompose upon heating.[4]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in coupling reactions during peptide synthesis. It exhibits good solubility in common organic solvents used in SPPS.

SolventSolubilityReferences
Dimethylformamide (DMF) 30 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:2) 0.33 mg/mL[2]
Water Insoluble (Predicted: 2.1 x 10⁻³ g/L at 25°C)[1]

Core Applications and Experimental Protocols

This compound is primarily utilized as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[5] The N-hydroxysuccinimide (Osu) ester is a pre-activated form of the carboxylic acid, facilitating efficient coupling to the free amino group of a growing peptide chain attached to a solid support. The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile OtBu group, provides precise control over the synthesis process.[5]

General Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

  • Storage: The compound should be stored in a tightly sealed container at -20°C.[2] It is stable for at least four years under these conditions.[2]

  • Handling: Avoid formation of dust and aerosols.[6] Use personal protective equipment, including gloves and safety glasses.[6][7] Handle in a well-ventilated area. Wash hands thoroughly after handling.[6]

Experimental Protocol: Standard Coupling in Fmoc-SPPS

This protocol outlines a standard cycle for the incorporation of a this compound residue into a peptide chain using manual solid-phase synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade

  • Coupling Base (optional but recommended): N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the deprotection solution (20% piperidine in DMF) to the resin. c. Agitate the mixture with an inert gas stream for 5 minutes. d. Drain the solution. e. Repeat the deprotection step with fresh solution for an additional 10-15 minutes.

  • Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine. c. Perform additional washes with IPA (3 times) and DCM (3 times), followed by a final series of washes with DMF (3 times).

  • Coupling Reaction: a. Prepare the coupling solution: Dissolve 2 to 3 equivalents of this compound (relative to the resin loading) in DMF. b. Optional: To mitigate potential premature Fmoc cleavage, especially in slow reactions, 1 equivalent of a non-nucleophilic base like DIPEA can be added to the resin just before adding the activated amino acid. c. Add the this compound solution to the washed, deprotected peptide-resin. d. Agitate the reaction mixture gently for 1-2 hours at room temperature. e. Monitoring the reaction: The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates that all free amines have reacted.

  • Post-Coupling Wash: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any excess reagents. c. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection:

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). A standard cleavage cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

Workflow Visualizations

The following diagrams illustrate the key processes involving this compound in peptide synthesis.

Fmoc_SPPS_Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Remove Piperidine & Dibenzofulvene Coupling Coupling: Add this compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents End Peptide-Resin (Lengthened by one residue, Fmoc-Protected) Wash2->End Next_Cycle Start Next Cycle End->Next_Cycle

Caption: A standard cycle in Fmoc solid-phase peptide synthesis.

Orthogonal_Deprotection cluster_synthesis During Synthesis (Stepwise) cluster_cleavage Final Cleavage FullPeptide Fully Assembled Peptide-Resin Nα-Fmoc Side-Chain-OtBu Fmoc_Removal Fmoc Removal FullPeptide:f0->Fmoc_Removal OtBu_Removal OtBu Removal & Resin Cleavage FullPeptide:f1->OtBu_Removal Base Base (e.g., Piperidine) Base->Fmoc_Removal Acid Strong Acid (e.g., TFA) Acid->OtBu_Removal

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrfield, has become the cornerstone of modern peptide science.[1] This methodology, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1] The ability to automate this process has further enhanced its efficiency, making SPPS an indispensable tool in basic research, drug discovery, and the large-scale production of peptide-based therapeutics.[3]

This technical guide provides a comprehensive overview of the core components of SPPS, with a focus on the building blocks and the chemical strategies that underpin this powerful technology. We will delve into the intricacies of protecting groups, coupling reagents, and the two major SPPS methodologies—Fmoc/tBu and Boc/Bzl—providing detailed experimental protocols and quantitative data to inform synthetic strategies.

The Core Principles of SPPS

The fundamental concept of SPPS is the sequential assembly of a peptide chain on a solid support, typically a polymeric resin.[1] The process is cyclical, with each cycle consisting of two main chemical steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-protected amino acid.[4] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[1]

Key Components of SPPS:
  • Solid Support (Resin): Typically, polystyrene-based resins cross-linked with divinylbenzene (B73037) are used.[4] The choice of resin and the linker that attaches the first amino acid to it are critical as they determine the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for the final cleavage.[2]

  • Protecting Groups: To ensure the specific and controlled formation of peptide bonds, the α-amino group and any reactive side chains of the amino acids must be protected.[2] The choice of these protecting groups defines the overall synthetic strategy.

  • Coupling Reagents: These reagents are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of a peptide bond with the free N-terminus of the growing peptide chain.[5][6]

Major SPPS Strategies: Fmoc vs. Boc

The two predominant strategies in SPPS are defined by the type of Nα-protecting group used: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[1]

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most commonly used method in modern SPPS.[2] It employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for the semi-permanent protection of amino acid side chains.[2] The orthogonality of this protection scheme, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage.[2]

  • Nα-Deprotection: The Fmoc group is removed with a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[2]

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA) with scavengers.[2]

Boc/Bzl Strategy

The Boc/Bzl strategy, the original Merrifield method, utilizes the acid-labile Boc group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection.[1] This method relies on graduated acid lability, where the Boc group is removed with a milder acid (e.g., TFA), and the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2]

  • Nα-Deprotection: The Boc group is removed with a moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM).

  • Final Cleavage: A very strong acid, typically HF, is required for the final cleavage and deprotection.[2]

Core Building Blocks: Protected Amino Acids

The selection of appropriately protected amino acid building blocks is fundamental to successful peptide synthesis. A wide variety of these derivatives are commercially available, including standard proteinogenic amino acids and a vast array of non-standard and modified amino acids.

Standard Amino Acid Building Blocks

These are the 20 common amino acids with their α-amino groups protected by either Fmoc or Boc, and their reactive side chains protected with compatible protecting groups. The choice of side-chain protecting groups is dictated by the overall synthetic strategy (Fmoc/tBu or Boc/Bzl).

Modified Amino Acid Building Blocks

SPPS allows for the straightforward incorporation of modified amino acids, which is crucial for studying post-translational modifications (PTMs) and for developing peptide therapeutics with enhanced properties.[4] Examples include:

  • Phosphorylated Amino Acids: For studying signaling pathways.

  • Glycosylated Amino Acids: For investigating the role of carbohydrates in protein function.

  • Methylated Amino Acids: Important in epigenetic studies.

  • Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is temporarily cyclized to form an oxazolidine. This "proline-like" kink disrupts peptide aggregation, a common problem in SPPS, thereby improving coupling efficiency and yields.[7]

Coupling Reagents: Facilitating Peptide Bond Formation

Coupling reagents are essential for activating the carboxyl group of the incoming amino acid to form a reactive intermediate that readily reacts with the N-terminal amine of the growing peptide chain.[6] Modern coupling reagents are highly efficient and designed to minimize side reactions, particularly racemization.[6] They are broadly classified into onium-type salts (uronium/aminium and phosphonium) and carbodiimides.[6][8]

Quantitative Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final peptide, especially for long or "difficult" sequences. The following table summarizes the performance of several widely used coupling reagents.

Coupling ReagentClassRelative EfficiencyRacemization RiskNotes
HATU Uronium/AminiumVery HighLowHighly efficient, especially for sterically hindered couplings.[6][8]
HBTU Uronium/AminiumHighLowA robust and widely used reagent.[6][8]
COMU Uronium/AminiumVery HighVery LowHigh solubility and efficiency, considered a safer alternative to HOBt-based reagents.[6]
PyBOP PhosphoniumHighLowGood for manual and automated synthesis.
DIC/Oxyma Carbodiimide/AdditiveHighLowA cost-effective and efficient combination with a good safety profile.[8]

Data synthesized from multiple sources.[6][8] Yields are highly sequence-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful SPPS. Below are generalized protocols for the key steps in both Fmoc and Boc-based synthesis.

Fmoc-SPPS: A Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Loading:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (if necessary): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of the First Amino Acid:

    • Pre-activate the first Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

2. The SPPS Cycle (for each subsequent amino acid):

  • Fmoc-Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the peptide-resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Monitoring: A qualitative ninhydrin (B49086) (Kaiser) test can be performed to check for the presence of free primary amines, indicating an incomplete coupling reaction. If the test is positive, a recoupling step may be necessary.

3. Final Cleavage and Deprotection:

  • After the final SPPS cycle and N-terminal Fmoc deprotection, wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). Caution: TFA and other reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS: A Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Loading:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

  • Loading: The first Boc-amino acid is typically loaded as its cesium salt to prevent racemization.

    • Prepare the Boc-amino acid cesium salt by reacting the Boc-amino acid with cesium carbonate.

    • Dissolve the cesium salt in DMF and add it to the swollen resin. Heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.

2. The SPPS Cycle:

  • Boc-Deprotection: Treat the peptide-resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x).

  • Neutralization: Treat the resin with 5-10% DIPEA in DCM for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) salt.

  • Washing: Wash the resin with DCM (3x).

  • Coupling:

    • Pre-activate the next Boc-amino acid (2-4 eq.) with a coupling reagent (e.g., HBTU, 2-4 eq.) and DIPEA (4-8 eq.) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection (HF Cleavage):

  • Warning: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole.

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

  • The crude peptide is then purified by RP-HPLC.

Visualizing SPPS Workflows and Mechanisms

Diagrams are invaluable for understanding the complex workflows and chemical transformations in SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated n times) cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Swell Resin (e.g., DMF/DCM) Resin->Swell Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc; TFA for Boc) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Nα-Protected Amino Acid + Coupling Reagent Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Nα-Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA or HF) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product Amino_Acid Nα-Protected Amino Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., OAt-ester) Amino_Acid->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Peptide_Resin Peptide-Resin with free N-terminus (H2N-Peptide-Resin) Peptide_Bond New Peptide Bond Formation Peptide_Resin->Peptide_Bond Nucleophilic Attack Activated_Ester->Peptide_Bond Elongated_Peptide Elongated Peptide-Resin Peptide_Bond->Elongated_Peptide

Caption: Mechanism of peptide bond formation using an onium salt coupling reagent.

Application in Drug Development: Signaling Pathways

Peptides often exert their therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways.[9] Understanding these pathways is crucial for rational drug design. For example, insulin (B600854), a peptide hormone, plays a central role in regulating glucose metabolism through the insulin receptor signaling pathway.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: A simplified diagram of the insulin receptor signaling pathway.[10][11]

Conclusion

Solid-phase peptide synthesis has revolutionized the way peptides are created, providing researchers and drug developers with a powerful and versatile tool. A thorough understanding of the fundamental building blocks—the protected amino acids, the solid supports, and the coupling reagents—is essential for the successful synthesis of high-quality peptides. By carefully selecting the appropriate synthetic strategy, whether Fmoc- or Boc-based, and optimizing the reaction conditions, it is possible to assemble a vast array of peptide sequences, including those with complex modifications. As our understanding of the biological roles of peptides continues to expand, the importance of robust and efficient synthetic methodologies like SPPS will only continue to grow, paving the way for new discoveries and therapeutic innovations.

References

A Technical Guide to Fmoc-Glu(Otbu)-Osu: A Key Building Block in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(Otbu)-Osu, or N-α-Fmoc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a critical reagent in the field of synthetic peptide chemistry. As a protected amino acid derivative, it serves as a fundamental building block for the stepwise assembly of peptides and proteins using Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, its role in the widely adopted Fmoc-SPPS workflow, and a detailed experimental protocol for its application.

The strategic placement of three distinct chemical moieties defines the utility of this compound. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary, base-labile protection for the α-amino group, allowing for sequential addition of amino acids.[1][] The tert-butyl (OtBu) ester permanently protects the side-chain carboxylic acid of the glutamic acid residue under the basic conditions used for Fmoc removal.[1] Finally, the N-hydroxysuccinimide (Osu) ester is a pre-activated leaving group that facilitates efficient peptide bond formation.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitation(s)
Chemical FormulaC₂₈H₃₀N₂O₈[3][4]
Molecular Weight522.55 g/mol
IUPAC Name5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
CAS Number101214-22-6

Role in Experimental Workflows

This compound is integral to the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis is anchored to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts through simple washing and filtration steps. The process involves the sequential repetition of two primary stages: Nα-Fmoc deprotection and coupling of the next protected amino acid.

The following diagram illustrates the logical relationship and cyclical nature of the Fmoc-SPPS workflow, highlighting the step where an activated amino acid like this compound is incorporated.

Fmoc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling 2. Coupling (Add Fmoc-AA-Osu) Wash1->Coupling Removes piperidine Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Prepares for next cycle Final Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Final After final cycle Start Start: Resin with first Fmoc-AA attached Start->Deprotection

References

Methodological & Application

Application Notes and Protocols for Fmoc-Glu(OtBu)-Osu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(Otbu)-Osu, and its carboxylic acid counterpart Fmoc-Glu(Otbu)-OH, are essential building blocks in solid-phase peptide synthesis (SPPS). The use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, combined with the tert-butyl (tBu) group for side-chain protection of glutamic acid, forms a cornerstone of modern orthogonal peptide synthesis strategies. This orthogonal scheme allows for the selective removal of the Fmoc group under mild basic conditions, while the tBu group remains stable, only to be removed during the final acidic cleavage step.[1][2] This methodology provides precise control over the peptide chain elongation, minimizing unwanted side reactions and leading to high-purity synthetic peptides.[1][3]

These application notes provide detailed protocols for the use of Fmoc-Glu(Otbu)-OH and its activated ester form, this compound, in SPPS workflows. The protocols cover resin preparation, coupling, deprotection, and final cleavage.

Chemical Properties and Strategic Advantages

The strategic utility of Fmoc-Glu(Otbu)-OH/Osu in SPPS is derived from the distinct chemical labilities of its protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group (Nα-terminus): This group is highly labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] It is, however, stable to the acidic conditions used for final cleavage, which makes it an ideal temporary protecting group in an orthogonal protection strategy.

  • OtBu (tert-butyl ester) Group (γ-carboxyl side-chain): The tBu ester is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA). This ensures the glutamic acid side chain remains protected throughout the synthesis, preventing it from interfering with peptide bond formation.

Key Advantages:

  • Orthogonality: The differential stability of the Fmoc and OtBu groups allows for selective deprotection, which is fundamental to the stepwise elongation of the peptide chain.

  • High Yield and Purity: The mild conditions used for Fmoc deprotection and the stability of the OtBu group help to minimize side reactions, leading to a higher yield of the desired peptide with greater purity.

  • Versatility: This building block is compatible with a wide range of other protected amino acids and is suitable for both manual and automated peptide synthesis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the key steps in SPPS using Fmoc-Glu(Otbu)-OH. These values can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Fmoc-Deprotection Conditions

ParameterConditionTypical DurationMonitoring
Reagent20% Piperidine in DMF2 x 10 minutesUV absorbance of the fulvene-piperidine adduct at ~301 nm
TemperatureRoom TemperatureN/AN/A
WashesDMF (3-5 times), IPA (2-3 times)N/AN/A

Table 2: Amino Acid Coupling Conditions

ParameterReagent/ConditionMolar Excess (vs. Resin Capacity)Typical DurationMonitoring
Amino AcidFmoc-Glu(Otbu)-OH3-5 equivalents1-2 hoursKaiser Test (for primary amines)
Activating AgentHBTU/HATU/HCTU3-5 equivalents1-2 hoursN/A
BaseDIPEA/NMM6-10 equivalents1-2 hoursN/A
SolventDMF or NMPN/AN/AN/A

Table 3: Cleavage and Global Deprotection Conditions

Peptide CharacteristicCleavage Cocktail (TFA/Scavenger/H₂O)Typical Duration
Standard Peptides95% TFA / 2.5% TIS / 2.5% H₂O2-3 hours
Peptides with Trp, Met, Cys94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS2-4 hours
Peptides with Arg(Pbf)95% TFA / 2.5% TIS / 2.5% H₂O2-4 hours

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow

This protocol outlines the manual steps for the incorporation of an Fmoc-Glu(Otbu)-OH residue into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
  • Drain the DMF from the reaction vessel.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.
  • Agitate the mixture for 10 minutes at room temperature.
  • Drain the deprotection solution.
  • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with isopropanol (B130326) (IPA) (2-3 times) to remove residual piperidine.
  • Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a deep blue color.

3. Fmoc-Glu(Otbu)-OH Coupling:

  • In a separate vial, dissolve Fmoc-Glu(Otbu)-OH (3-5 eq.) and a coupling agent such as HBTU (3-5 eq.) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution to activate it. The solution will often change color.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3-5 times).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.

4. Capping (Optional):

  • If the coupling is incomplete (positive Kaiser test), it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes.
  • Wash the resin with DMF (3-5 times).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: Cleavage from Resin and Global Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the OtBu group from the glutamic acid residue.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it thoroughly under a vacuum.

2. Cleavage Reaction:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap the reactive tert-butyl cations released during the deprotection of the OtBu group.
  • Add the cleavage cocktail to the dried peptide-resin in a fume hood.
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

3. Peptide Precipitation and Isolation:

  • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
  • A white precipitate of the peptide should form.
  • Centrifuge the mixture to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
  • Dry the crude peptide pellet under a vacuum.

4. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Diagrams

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/IPA) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Glu(OtBu)-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Elongation Cleavage 4. Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Repeat->Deprotection Purification 5. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection PeptideResin Fmoc-NH-CHR-CO-...-Glu(OtBu)-...-Resin Fully Protected Peptide Deprotection H2N-CHR-CO-...-Glu(OtBu)-...-Resin N-terminus Deprotected PeptideResin->Deprotection 20% Piperidine/DMF (Removes Fmoc) Coupling Fmoc-AA-NH-CHR-CO-...-Glu(OtBu)-...-Resin Peptide Elongated Deprotection->Coupling Fmoc-AA-OH + Activator (Forms new peptide bond) Coupling->PeptideResin Cycle Repeats Cleavage H2N-AA-NH-CHR-CO-...-Glu-...-COOH Final Deprotected Peptide Coupling->Cleavage TFA Cocktail (Cleaves from resin, removes OtBu)

Caption: Orthogonal protection strategy in Fmoc-SPPS.

References

Application Notes: A Comparative Guide to Peptide Coupling with Fmoc-Glu(Otbu)-OH and its Active Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high purity and yield of the final product. The selection of the appropriate coupling strategy is a critical decision that can significantly impact the success of the synthesis, particularly for complex or lengthy peptide sequences. This document provides a detailed overview and protocols for two common methods for incorporating the protected glutamic acid residue, Fmoc-Glu(Otbu), into a growing peptide chain: the in-situ activation of Fmoc-Glu(Otbu)-OH using the coupling reagent HBTU, and the direct coupling of the pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Glu(Otbu)-Osu.

While both approaches aim to form a peptide bond between the glutamic acid residue and the N-terminal amine of the peptide-resin, they operate via different mechanisms and present distinct advantages. The use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) represents a widely adopted method for in-situ carboxyl group activation, known for its high efficiency and rapid reaction kinetics.[1][2] Conversely, this compound is a stable, pre-activated ester that reacts directly with the amine, circumventing the need for an additional coupling reagent.[3]

It is important to note that the use of HBTU is intended for the activation of a free carboxylic acid (Fmoc-Glu(Otbu)-OH). Applying HBTU to an already activated OSu ester is a non-standard and redundant practice. These application notes will therefore treat these as two distinct and alternative protocols, providing researchers with the information needed to select the most suitable method for their specific application.

Comparative Data of Coupling Methodologies

The choice between in-situ activation and pre-activated esters depends on factors such as the sequence, scale, and available automation. The following table summarizes the key characteristics of each method.

ParameterHBTU-mediated Coupling of Fmoc-Glu(Otbu)-OHDirect Coupling of this compound
Reagents Required Fmoc-Glu(Otbu)-OH, HBTU, Base (e.g., DIPEA), Solvent (e.g., DMF)This compound, Solvent (e.g., DMF), Optional Base
Activation Step In-situ activation of the carboxylic acid prior to coupling.The amino acid is pre-activated as an OSu ester.
Typical Coupling Time Fast (10 - 60 minutes)[1][4]Generally slower than HBTU-mediated coupling.
Coupling Efficiency Very high, even for sterically hindered amino acids.High, but may be less effective for difficult couplings.
Key Side Reactions Racemization (suppressed by HOBt), Guanidinylation of the N-terminus if HBTU is used in excess.Potential for hydrolysis of the active ester.
Cost-Effectiveness Generally cost-effective for standard synthesis.Can be more expensive due to the cost of the OSu derivative.
Handling HBTU is a stable solid, but byproducts must be washed away.OSu esters are stable and easy to handle; the reaction is generally cleaner.

Experimental Protocols

Protocol 1: HBTU-Mediated Coupling of Fmoc-Glu(Otbu)-OH

This protocol describes the standard procedure for coupling Fmoc-L-glutamic acid 5-tert-butyl ester to a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(Otbu)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF to expose the N-terminal amine.

    • Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF (approx. 5 mL per gram of resin).

    • Add DIPEA (4.0 equivalents) to the mixture.

    • Allow the activation mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the washed and deprotected peptide-resin.

    • Agitate the mixture at room temperature under an inert atmosphere for 30-60 minutes.

  • Monitoring and Completion:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.

    • If the Kaiser test is positive after 60 minutes, the coupling can be repeated by adding fresh activation mixture.

  • Washing:

    • Once the coupling is complete, filter the reaction solution from the resin.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Direct Coupling of this compound

This protocol details the coupling of the pre-activated N-hydroxysuccinimide ester of Fmoc-Glu(Otbu) directly to the peptide-resin. This method does not require an additional coupling reagent like HBTU.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Optional: N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction vessel for solid-phase synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Perform Fmoc deprotection on the peptide-resin using 20% piperidine in DMF.

    • Wash the resin extensively with DMF (3-5 times) to ensure complete removal of piperidine.

  • Coupling Reaction:

    • Dissolve this compound (1.5 - 2.0 equivalents relative to resin substitution) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. The reaction is typically slower than HBTU-mediated coupling and may require 1-4 hours. A small amount of a non-nucleophilic base can be added to catalyze the reaction, but this may increase the risk of side reactions.

  • Monitoring and Completion:

    • Monitor the reaction progress using the Kaiser (ninhydrin) test.

    • Continue agitation until the test is negative.

  • Washing:

    • Upon completion, filter the reaction solution.

    • Wash the peptide-resin with DMF (3-5 times) to remove N-hydroxysuccinimide and any unreacted active ester. The resin is ready for the subsequent synthesis step.

Visualized Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the experimental workflow and chemical mechanisms.

HBTU_Coupling_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 pre_activation Prepare Activation Mix (Fmoc-Glu(Otbu)-OH, HBTU, DIPEA in DMF) wash1->pre_activation coupling Add Activation Mix to Resin Agitate for 30-60 min wash1->coupling pre_activation->coupling monitoring Kaiser Test coupling->monitoring wash2 DMF Wash monitoring->wash2 Negative recouple Recouple (if needed) monitoring->recouple Positive end_node Ready for Next Cycle wash2->end_node recouple->coupling

Caption: Experimental workflow for HBTU-mediated coupling of Fmoc-Glu(Otbu)-OH.

HBTU_Activation_Mechanism cluster_reactants Reactants cluster_products Activated Intermediate AA Fmoc-Glu(Otbu)-OH (Carboxylic Acid) Active_Ester Activated HOBt Ester (Highly Reactive) AA->Active_Ester + HBTU + DIPEA HBTU HBTU HBTU->Active_Ester Base DIPEA (Base) Base->Active_Ester Peptide_Bond Fmoc-Glu(Otbu)-NH-R' (New Peptide Bond) Active_Ester->Peptide_Bond Amine R'-NH2 (Peptide-Resin) Amine->Peptide_Bond Nucleophilic Attack Coupling_Strategy_Comparison cluster_A Strategy A: In-Situ Activation cluster_B Strategy B: Pre-Activated Ester start Goal: Couple Fmoc-Glu(Otbu) to Peptide-Resin A1 Fmoc-Glu(Otbu)-OH start->A1 B1 This compound (Stable Active Ester) start->B1 A3 In-situ Activation (Formation of HOBt Ester) A1->A3 A2 HBTU + DIPEA A2->A3 coupling Coupling Reaction with Peptide-Resin-NH2 A3->coupling B1->coupling end_node Peptide Bond Formed coupling->end_node

References

Step-by-Step Guide for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides during solid-phase peptide synthesis (SPPS) using piperidine (B6355638). This critical step, known as Fmoc deprotection, is fundamental to the stepwise elongation of the peptide chain. The following application notes and protocols are designed to ensure efficient and clean deprotection while minimizing common side reactions.

Introduction

The Fmoc protecting group is favored in SPPS due to its base-lability, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. Piperidine is the most commonly used base for this purpose. The deprotection mechanism proceeds via a β-elimination reaction, where piperidine abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) bond and the release of the free N-terminal amine. The liberated dibenzofulvene (DBF) is subsequently scavenged by piperidine to form a stable adduct.[1][2][3]

While effective, the use of piperidine can lead to undesirable side reactions, including aspartimide formation, diketopiperazine formation, and racemization, particularly in sensitive peptide sequences.[4][5] Careful control of reaction conditions is therefore crucial for successful peptide synthesis.

Quantitative Data Summary

The efficiency of Fmoc deprotection and the extent of side reactions are influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Deprotection Reagents and Conditions

Deprotection Reagent/ConditionConcentration (% v/v in DMF)Typical TimeKey ObservationsReference(s)
Piperidine20%5-10 min (repeated)Standard and effective, but can cause side reactions.
Piperidine30%10 minUsed for standard removal.
Piperidine55%20 minA stronger condition for more difficult sequences.
Piperazine/DBU5% Piperazine / 2% DBU5-10 minAlternative to reduce aspartimide formation.
4-Methylpiperidine20%5-10 min (repeated)Similar efficacy to piperidine.
Piperidine with HOBt20% Piperidine / 0.1M HOBt-Reduces aspartimide formation and racemization.

Table 2: Effect of Piperidine Concentration on Deprotection Time (Fmoc-Val-OH in solution)

Piperidine Concentration (% v/v in DMF)Time for >99% Deprotection
1%> 5 min
2%~ 5 min
5%< 3 min
20%< 3 min

Data adapted from kinetic studies analyzed by RP-HPLC.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the standard Fmoc deprotection of a peptide-resin using a 20% piperidine solution in N,N-dimethylformamide (DMF).

Materials and Reagents
  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS reagent grade or higher

  • Dichloromethane (DCM), ACS reagent grade or higher

  • Methanol (MeOH), ACS reagent grade or higher

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

  • Shaker or vortex mixer

  • Inert gas (Nitrogen or Argon)

Preparation of 20% Piperidine in DMF
  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To prepare 100 mL of the deprotection solution, carefully measure 20 mL of piperidine.

  • Add the piperidine to 80 mL of DMF in a clean, dry container.

  • Mix the solution thoroughly.

  • Store the solution in a tightly sealed container, protected from light. The solution is stable for several weeks at room temperature.

Step-by-Step Deprotection Protocol
  • Resin Swelling:

    • Place the Fmoc-protected peptide-resin in the synthesis vessel.

    • Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature. For polystyrene-based resins, swelling in DCM for 15-20 minutes prior to DMF can be beneficial.

  • Initial DMF Wash:

    • After swelling, drain the solvent from the vessel.

    • Wash the resin with DMF (3 x 10 mL per gram of resin) for 1 minute each to remove any residual solvents or impurities.

  • Fmoc Deprotection (First Treatment):

    • Add the 20% piperidine in DMF solution to the swollen resin (approximately 10 mL per gram of resin).

    • Agitate the mixture gently at room temperature for 2-5 minutes.

  • Drain:

    • Drain the deprotection solution from the reaction vessel. This solution contains the dibenzofulvene-piperidine adduct and should be collected for proper waste disposal.

  • Fmoc Deprotection (Second Treatment):

    • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for an additional 5-10 minutes at room temperature. The two-step treatment ensures complete removal of the Fmoc group.

  • DMF Washes:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 x 10 mL per gram of resin) for 1 minute each to completely remove the piperidine and the dibenzofulvene-piperidine adduct. Residual piperidine can interfere with the subsequent amino acid coupling step.

  • Optional: Monitoring Deprotection (Kaiser Test)

    • To confirm the complete removal of the Fmoc group and the presence of a free primary amine, a qualitative Kaiser test can be performed on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free amine.

  • Final Washes:

    • Perform final washes with DCM (3 x 10 mL per gram of resin) and/or MeOH (2 x 10 mL per gram of resin) if the subsequent coupling chemistry is sensitive to DMF or to prepare the resin for drying and storage.

The deprotected peptide-resin is now ready for the next coupling cycle in the peptide synthesis sequence.

Mandatory Visualizations

Fmoc Deprotection Signaling Pathway

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin (Deprotected Peptide) Beta_Elimination->Free_Amine Piperidine_Scavenger Piperidine Dibenzofulvene->Piperidine_Scavenger Adduct DBF-Piperidine Adduct Piperidine_Scavenger->Adduct Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell 1. Resin Swelling (DMF) start->swell wash1 2. DMF Wash swell->wash1 deprotect1 3. Add 20% Piperidine/DMF (2-5 min) wash1->deprotect1 drain1 4. Drain deprotect1->drain1 deprotect2 5. Add 20% Piperidine/DMF (5-10 min) drain1->deprotect2 drain2 6. Drain deprotect2->drain2 wash2 7. DMF Washes drain2->wash2 kaiser_test 8. Optional: Kaiser Test wash2->kaiser_test final_wash 9. Final Washes (DCM/MeOH) wash2->final_wash Skip Test kaiser_test->final_wash end End: Deprotected Peptide-Resin final_wash->end

References

Application Notes and Protocols: Incorporation of Fmoc-Glu(Otbu)-Osu onto Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient incorporation of N-α-Fmoc-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester (Fmoc-Glu(Otbu)-Osu) onto Wang resin. This procedure is a critical first step in solid-phase peptide synthesis (SPPS) for peptides with a C-terminal glutamic acid residue. The use of the N-hydroxysuccinimide (Osu) ester offers a pre-activated form of the amino acid, facilitating a clean and efficient coupling reaction.

Introduction

Wang resin is a widely utilized solid support for Fmoc-based SPPS, favored for its stability and the mild acidic conditions required for final peptide cleavage.[1][2] The loading of the first amino acid is a crucial step that dictates the overall success and purity of the synthesized peptide. While various coupling methods exist, the use of a pre-activated Osu ester like this compound can streamline the process. This protocol outlines the materials, equipment, and step-by-step procedures to achieve optimal loading of this compound onto Wang resin, including methods for capping unreacted sites and quantifying the final substitution level.

Data Presentation

The following table summarizes key quantitative parameters associated with the loading of Fmoc-Glu(Otbu) onto Wang resin. These values are typical and may vary based on the specific batch of resin and reagents used.

ParameterTypical ValueDescription
Wang Resin Initial Substitution 0.3 - 1.5 mmol/gThe initial concentration of hydroxyl functional groups on the unmodified Wang resin.
This compound Equivalents 1.5 - 3.0 eq.The molar excess of the activated amino acid relative to the resin's initial substitution.
DMAP Equivalents 0.1 - 0.2 eq.The molar equivalents of 4-(Dimethylamino)pyridine used as a catalyst relative to the resin's initial substitution.[3]
DIPEA Equivalents 1.0 - 2.0 eq.The molar equivalents of N,N'-Diisopropylethylamine used as a non-nucleophilic base relative to the resin's initial substitution.
Reaction Time 12 - 24 hoursThe duration of the coupling reaction at room temperature.[4]
Capping Reagent Equivalents 2.0 eq. (each)The molar excess of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) used to block unreacted hydroxyl groups.
Expected Final Loading 0.25 - 0.8 mmol/gThe typical substitution level achieved after loading and capping.
Loading Efficiency 70 - 90%The percentage of initial hydroxyl sites on the resin that are successfully coupled with the amino acid.

Experimental Protocols

Materials and Equipment
  • Resin: Wang Resin (100-200 mesh, 1% DVB)

  • Amino Acid: this compound

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

  • Reagents:

    • 4-(Dimethylamino)pyridine (DMAP)

    • N,N'-Diisopropylethylamine (DIPEA)

    • Acetic Anhydride

    • Pyridine or DIPEA for capping

    • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc quantification

  • Equipment:

    • Solid-phase synthesis vessel with a sintered glass filter

    • Mechanical shaker or vortexer

    • Round bottom flask

    • Standard laboratory glassware

    • UV-Vis Spectrophotometer and quartz cuvettes

    • Vacuum drying oven or desiccator

Experimental Workflow Diagram

Workflow Workflow for Loading this compound onto Wang Resin start Start swell 1. Resin Swelling start->swell wash1 2. Wash Resin swell->wash1 In DMF coupling 3. Coupling Reaction (this compound, DMAP, DIPEA) wash1->coupling wash2 4. Post-Coupling Wash coupling->wash2 12-24h @ RT capping 5. Capping (Acetic Anhydride, Pyridine/DIPEA) wash2->capping wash3 6. Post-Capping Wash capping->wash3 1h @ RT dry 7. Dry Resin wash3->dry quantify 8. Quantify Loading (UV-Vis Spectroscopy) dry->quantify end End quantify->end

Caption: A flowchart illustrating the key stages of attaching this compound to Wang resin.

Step-by-Step Protocol

1. Resin Swelling: a. Place the desired amount of Wang resin (e.g., 1 g) into a solid-phase synthesis vessel. b. Add DMF (10-15 mL per gram of resin) to the vessel. c. Swell the resin for at least 1-2 hours at room temperature with gentle agitation.

2. Resin Washing: a. After swelling, drain the DMF from the vessel. b. Wash the resin thoroughly with DMF (3 x 10 mL) to remove any impurities. c. Wash the resin with DCM (3 x 10 mL) to prepare for the coupling reaction. d. Drain the final DCM wash completely.

3. Coupling Reaction: a. In a separate flask, dissolve this compound (1.5-3.0 eq. relative to the resin's initial substitution) in a minimal amount of DMF. b. To this solution, add DMAP (0.1-0.2 eq.) and DIPEA (1.0-2.0 eq.). c. Add the activated amino acid solution to the swollen and washed resin in the reaction vessel. d. Agitate the mixture at room temperature for 12-24 hours.

4. Post-Coupling Wash: a. After the coupling reaction is complete, drain the reaction mixture. b. Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and by-products.

5. Capping of Unreacted Hydroxyl Groups: a. Prepare a capping solution of acetic anhydride (2 eq.) and pyridine or DIPEA (2 eq.) in DCM. b. Add the capping solution to the resin and agitate for 1-2 hours at room temperature. This step is crucial to prevent the formation of deletion sequences in subsequent peptide synthesis steps.

6. Post-Capping Wash: a. Drain the capping solution. b. Wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally Methanol (3 x 10 mL) to remove residual capping reagents and by-products.

7. Drying the Resin: a. After the final wash, dry the resin under high vacuum for several hours or until a constant weight is achieved.

8. Quantification of Resin Loading (Fmoc Assay): a. Accurately weigh a small amount of the dry, loaded resin (e.g., 2-5 mg) into a vial. b. Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the resin. c. Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc protecting group. d. Dilute an aliquot of the supernatant with a known volume of DMF. e. Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank. f. Calculate the loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).

Conclusion

This protocol provides a comprehensive guide for the successful incorporation of this compound onto Wang resin. Adherence to these procedures, particularly the washing and capping steps, is essential for obtaining a high-quality pre-loaded resin, which is fundamental for the synthesis of complex peptides for research and drug development applications. The quantitative methods described allow for accurate determination of the substitution level, enabling precise control over subsequent peptide synthesis steps.

References

Application Notes and Protocols for Peptide Coupling: Fmoc-Glu(OtBu) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Glu(OtBu)-OH and its pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Glu(OtBu)-OSu, in solid-phase peptide synthesis (SPPS). This document clarifies the distinct coupling methodologies for these two reagents and offers detailed protocols to assist in the successful incorporation of the glutamic acid residue into peptide sequences.

A common point of confusion is the method of activation for these derivatives. It is crucial to understand that This compound is a pre-activated amino acid derivative and does not require in situ activation with coupling reagents like DIC/HOBt. In contrast, Fmoc-Glu(OtBu)-OH requires activation, for which the DIC/HOBt system is a widely used and cost-effective method.

This document will compare and contrast these two approaches to provide researchers with the necessary information to select the most appropriate method for their specific synthetic needs.

Comparison of Coupling Strategies: Pre-activated Ester vs. In Situ Activation

The choice between using a pre-activated OSu ester and performing an in situ activation of the carboxylic acid involves trade-offs in terms of speed, cost, and potential side reactions.

ParameterCoupling of Pre-activated this compoundIn Situ Activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt
Activation Step Not required; the OSu ester is already activated.Required: The carboxyl group is activated in situ with DIC and HOBt.
Coupling Time Generally faster as no pre-activation is needed.Slower due to the time required for the formation of the active ester.[1]
Reagents Required This compound, peptide-resin with a free amine.Fmoc-Glu(OtBu)-OH, DIC, HOBt, peptide-resin with a free amine.
Byproducts N-hydroxysuccinimide (HOSu).Diisopropylurea (DIU), which is soluble in common SPPS solvents.[2]
Cost This compound is generally more expensive.Fmoc-Glu(OtBu)-OH, DIC, and HOBt are generally more cost-effective.
Risk of Racemization Low, as the active ester is stable.Low, significantly suppressed by the addition of HOBt.[2]
Convenience More convenient, especially for automated synthesis.Requires an additional step of preparing and adding the activation reagents.
Coupling Efficiency Generally high.High, but can be influenced by factors like steric hindrance.

Chemical Pathways and Workflows

In Situ Activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt

The activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt proceeds through a two-step mechanism. First, the carbodiimide (B86325) (DIC) reacts with the carboxylic acid of Fmoc-Glu(OtBu)-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted by HOBt into a more stable and less racemization-prone OBt-ester, which then reacts with the free amine of the peptide chain to form the peptide bond.

G FmocGluOH Fmoc-Glu(OtBu)-OH O_acylisourea O-acylisourea intermediate FmocGluOH->O_acylisourea + DIC DIC DIC DIC->O_acylisourea OBt_ester OBt-ester (Active Ester) O_acylisourea->OBt_ester + HOBt DIU Diisopropylurea (Byproduct) O_acylisourea->DIU HOBt HOBt HOBt->OBt_ester Coupled_Peptide Coupled Peptide OBt_ester->Coupled_Peptide + Peptide-Resin-NH2 Peptide_NH2 Peptide-Resin-NH2 Peptide_NH2->Coupled_Peptide

Caption: Activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt.

Coupling of Pre-activated this compound

The coupling of the pre-activated this compound is a more direct process. The stable OSu ester reacts directly with the N-terminal amine of the growing peptide chain to form the new peptide bond, releasing N-hydroxysuccinimide (HOSu) as a byproduct.

G FmocGluOSu This compound (Active Ester) Coupled_Peptide Coupled Peptide FmocGluOSu->Coupled_Peptide + Peptide-Resin-NH2 HOSu HOSu (Byproduct) FmocGluOSu->HOSu Peptide_NH2 Peptide-Resin-NH2 Peptide_NH2->Coupled_Peptide

Caption: Direct coupling of this compound.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The coupling of either Fmoc-Glu(OtBu) derivative is a central step in the iterative cycle of solid-phase peptide synthesis.

G start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Glu(OtBu)-X + Reagents) wash1->coupling wash2 Wash Resin coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring end_cycle Repeat Cycle for Next Amino Acid monitoring->end_cycle end_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection end_cycle->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Peptide Purification (e.g., HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: General workflow of Fmoc-based SPPS.

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis. The scale and specific timings may need to be optimized based on the specific peptide sequence and resin characteristics.

Protocol for In Situ Activation and Coupling of Fmoc-Glu(OtBu)-OH with DIC/HOBt

Materials:

  • Fmoc-Glu(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Resin with N-terminal deprotected peptide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve 3 equivalents of Fmoc-Glu(OtBu)-OH and 3 equivalents of HOBt in a minimal amount of DMF.[3]

    • Add the solution of Fmoc-Glu(OtBu)-OH and HOBt to the deprotected resin.

    • Add 3 equivalents of DIC to the resin slurry.[3]

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the reaction is incomplete after 4 hours, a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then methanol.

    • Dry the resin under vacuum before proceeding to the next deprotection cycle.

Protocol for Coupling of Pre-activated this compound

Materials:

  • This compound

  • Resin with N-terminal deprotected peptide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Confirm the presence of free primary amines with a Kaiser test.

  • Coupling Reaction:

    • Dissolve 1.5 to 3 equivalents of this compound in DMF.

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion with a Kaiser test.

    • Upon completion (negative Kaiser test), wash the resin as described in Protocol 3.1.

    • Dry the resin under vacuum.

Troubleshooting

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the growing peptide chain or aggregation.- Double couple by repeating the coupling step. - Increase the coupling time. - For DIC/HOBt, consider a short pre-activation of the amino acid before adding it to the resin.
Low Yield of Final Peptide Incomplete coupling at one or more steps.- Ensure high-quality, amine-free DMF is used. - Optimize coupling times and reagent equivalencies.
Presence of Deletion Sequences Incomplete coupling and subsequent capping of unreacted amines (if capping is used), or unreacted amines coupling in a later cycle.- Ensure complete coupling at each step using a monitoring test.
Racemization Prolonged activation times or the presence of excess base (more relevant to other coupling reagents).- The use of HOBt with DIC significantly minimizes racemization.

By understanding the distinct chemical nature of Fmoc-Glu(OtBu)-OH and this compound, and by applying the appropriate, optimized protocols, researchers can effectively incorporate this crucial amino acid into their synthetic peptides, leading to higher yields and purer final products.

References

Synthesis of N3S Chelators for Radiopharmaceuticals Using Fmoc-Glu(Otbu)-Osu: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N3S (triamide-monothiol) chelators utilizing Fmoc-Glu(Otbu)-Osu as a key building block. These chelators are instrumental in the development of targeted radiopharmaceuticals, particularly for labeling with Technetium-99m (⁹⁹ᵐTc), a workhorse in diagnostic imaging. The protocols outlined herein are designed to be a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction to N3S Chelators in Radiopharmaceutical Development

N3S chelators are a class of ligands designed for the stable coordination of radiometals, most notably ⁹⁹ᵐTc. The N3S coordination sphere, comprising three amide nitrogens and one thiol sulfur, forms a highly stable complex with the [Tc=O]³⁺ core. This stability is crucial to prevent the in vivo release of the radionuclide, which could lead to off-target radiation and poor imaging quality.

The incorporation of amino acids, such as glutamic acid, into the chelator backbone provides a versatile platform for conjugation to biologically active molecules like peptides and antibodies. This targeting moiety directs the radiopharmaceutical to specific cells or tissues, for example, those overexpressing certain receptors in cancerous environments. The use of this compound allows for the strategic introduction of a protected glutamic acid residue, which can be later deprotected to offer a free carboxyl group for further modification or to enhance the pharmacokinetic properties of the final conjugate.

Synthesis of a MAG(3) Analogue: S-acetylmercaptoacetyl-(L)-glutamyl(γ-O-t-Bu)glycylglycolic acid (MAGluG(2))

A simplified and effective route for the synthesis of N3S chelators has been developed, as exemplified by the preparation of a MAG(3) (mercaptoacetyltriglycine) analogue, MAGluG(2).[1] This method utilizes this compound as a starting material to introduce a protected glutamic acid residue into the chelator backbone.

The overall workflow for the synthesis and subsequent conjugation of the N3S chelator is depicted below:

G cluster_synthesis N3S Chelator Synthesis cluster_conjugation Conjugation & Radiolabeling A This compound C Fmoc-Glu(Otbu)-Gly-Gly A->C B Diglycine B->C D H₂N-Glu(Otbu)-Gly-Gly C->D Fmoc Deprotection F S-acetyl-Mercaptoacetyl- Glu(Otbu)-Gly-Gly D->F E SATA E->F H MAGluG(2)-NHS ester F->H G NHS, DCC G->H J Peptide-Chelator Conjugate H->J I Targeting Peptide (e.g., EGFR-binding peptide) I->J K t-Butyl Deprotection (optional) J->K L Purified Conjugate K->L N ⁹⁹ᵐTc-labeled Peptide L->N M ⁹⁹ᵐTcO₄⁻, Reducing Agent M->N EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF / TGF-α (Ligand) EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2/Shc P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response

References

Application of Fmoc-Glu(Otbu)-Osu in Drug Discovery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-L-glutamic acid γ-tert-butyl ester N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Glu(Otbu)-Osu, is a critical building block in modern drug discovery, primarily utilized in the chemical synthesis of peptides.[1][2] Its unique structure, featuring a base-labile Fmoc protecting group for the α-amine, an acid-labile tert-butyl (Otbu) ester for the side-chain carboxyl group, and a highly reactive N-hydroxysuccinimide (Osu) ester for the α-carboxyl group, enables efficient and controlled incorporation of glutamic acid residues into peptide sequences. This application note provides detailed protocols and data on the use of this compound in drug discovery research, with a focus on Solid-Phase Peptide Synthesis (SPPS).

This compound offers significant advantages in the synthesis of complex peptides, including peptide mimetics, modified peptides with enhanced pharmacological properties, peptide-based vaccines, and diagnostics.[1] The Otbu protecting group on the side chain prevents unwanted side reactions during synthesis, while the Fmoc group allows for mild deprotection conditions, preserving the integrity of the growing peptide chain.[3][4] The pre-activated Osu ester facilitates efficient coupling reactions, often leading to high yields and purity of the final peptide product.[4]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below. Proper handling and storage are crucial to maintain the integrity and reactivity of the compound.

PropertyValueReference
Molecular Formula C₂₈H₃₀N₂O₈[2]
Molecular Weight 522.6 g/mol [2]
Appearance White to off-white powder
Purity (HPLC) ≥98.0%[5]
Solubility Soluble in DMF, DMSO[2]
Storage 2-8°C[5]

Applications in Drug Discovery

This compound is a versatile reagent with several key applications in the field of drug discovery:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common application, where it serves as a building block for the stepwise synthesis of peptides on a solid support.[1] The use of this compound allows for the precise incorporation of glutamic acid into the peptide sequence.

  • Synthesis of Peptide Mimetics and Modified Peptides: Researchers utilize this reagent to create peptides with improved stability, receptor binding affinity, and targeted delivery mechanisms.[1]

  • Development of Peptide-Based Vaccines and Diagnostics: The precise incorporation of glutamic acid is crucial for creating peptide antigens that can elicit specific immune responses or diagnostic peptides that bind to biomarkers with high specificity.[1]

  • Synthesis of Branched Peptides and PEGylating Reagents: this compound has been employed in the synthesis of bis- and tris-branched carboxyl group-terminal PEGylating reagents, which are used to improve the pharmacokinetic properties of therapeutic peptides.[2]

  • Formation of Chelating Agents: This building block has been used in the synthesis of N3S chelators, which are important for radiolabeling peptides for imaging and therapeutic applications.[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in Solid-Phase Peptide Synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Method

This protocol outlines the manual synthesis of a peptide on a resin support using this compound.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU) - Note: Not required when using the Osu-activated ester, but may be used for other amino acid couplings.

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DDT))

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for a Model Tripeptide Synthesis (Hypothetical Data):

The following table presents hypothetical data for the synthesis of a model tripeptide (e.g., X-Glu-Y) to illustrate the expected outcomes.

ParameterValue
Peptide Sequence Ac-Phe-Glu-Trp-NH₂
Resin Loading 0.5 mmol/g
Scale 0.1 mmol
This compound Equivalents 3.0
Coupling Time for this compound 1.5 hours
Crude Peptide Yield 85 mg
Crude Purity (RP-HPLC) ~75%
Final Yield after Purification 45 mg
Final Purity (RP-HPLC) >98%

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Loop Repeat for Each Amino Acid Washing2->Loop Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Loop->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Protecting Groups in this compound

Protecting_Groups cluster_Molecule This compound cluster_Deprotection Deprotection Conditions Fmoc Fmoc Amine α-Amine Fmoc->Amine Protects Carboxyl α-Carboxyl Osu Osu Carboxyl->Osu Displaced during Coupling Osu->Carboxyl Activates SideChain Side Chain (γ-Carboxyl) Otbu OtBu Otbu->SideChain Protects Base Base (e.g., Piperidine) Base->Fmoc Cleaves Acid Acid (e.g., TFA) Acid->Otbu Cleaves

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Glu(Otbu)-Osu Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Glu(Otbu)-Osu in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Kaiser test is strongly positive (intense blue) after coupling with this compound. What are the primary causes?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.[1][2] Several factors can contribute to this issue:

  • Steric Hindrance: this compound is a sterically hindered amino acid. The bulky tert-butyl (Otbu) protecting group, combined with the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the peptide-resin.[3][4]

  • Reagent Quality and Preparation:

    • Moisture: Coupling reagents (e.g., HBTU, HATU) and solvents must be anhydrous. Moisture hydrolyzes the activated ester, preventing the reaction.

    • Reagent Degradation: Coupling reagents can degrade over time. Ensure they are fresh and have been stored properly. Solvents like DMF can break down to form dimethylamine, which can prematurely remove the Fmoc group.[5]

    • Incomplete Activation: The pre-activation time may be insufficient, or the activation reagents may be compromised.

  • Reaction Conditions:

    • Insufficient Time/Double Coupling: A standard coupling time may not be enough for a hindered residue. "Double coupling," or repeating the coupling step with fresh reagents, is often necessary.

    • Poor Solvation: Inefficient solvation of the peptide-resin can cause the peptide chain to aggregate, hiding the N-terminal amine and preventing coupling. N-methylpyrrolidone (NMP) is often considered a superior solvent to dimethylformamide (DMF) for improving solvation and coupling yield.

  • Peptide Sequence-Related Issues:

    • Aggregation: Certain peptide sequences have a high propensity to form secondary structures (e.g., beta-sheets) on the resin, leading to aggregation and inaccessible reaction sites. Using solvents like DMSO in the coupling mixture can help disrupt these structures.

Q2: I observe a significant deletion peak corresponding to the absence of Glu(Otbu) in my final HPLC analysis. How can I confirm and resolve this?

A deletion peak in the HPLC chromatogram indicates that a significant portion of the peptide chains on the resin failed to couple with this compound.

  • Confirmation: The mass of this deletion peak, as determined by mass spectrometry (MS), will be lower than the target peptide's mass by the exact mass of the glutamic acid residue (129.11 g/mol ).

  • Resolution Strategies:

    • Optimize Coupling Protocol: Implement the strategies from Q1, focusing on extending reaction times, performing a double coupling, and using high-quality, anhydrous reagents.

    • Change Activation Method: If using standard carbodiimide-based methods (like DIC/HOBt), switching to a more potent uronium/phosphonium salt reagent such as HATU, HCTU, or PyBOP can significantly improve efficiency for difficult couplings. HATU and PyAOP are particularly effective due to the formation of highly reactive OAt esters.

    • In-process Monitoring: Use the Kaiser test after the initial coupling. If it is positive, perform an immediate recoupling before proceeding to the next deprotection step.

    • Capping: If recoupling is still incomplete, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion sequences but will result in a truncated peptide that is typically easier to separate during purification.

Q3: Could a side reaction be responsible for the low yield of my target peptide?

Yes, besides incomplete coupling, side reactions can consume the this compound or modify the N-terminus.

  • Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, especially during prolonged activation times or under basic conditions. This results in a capped N-terminus that cannot participate in further coupling reactions. To mitigate this, avoid extended delays between deprotection and coupling and ensure the pH of the reaction is not excessively basic.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency with this compound.

G start Low Coupling Efficiency Detected (Positive Kaiser Test / Deletion Peak in HPLC) check_reagents Step 1: Verify Reagent Quality - Are solvents anhydrous? - Are coupling reagents fresh? - Is this compound pure? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Action: Use Fresh, Anhydrous Reagents reagents_ok->replace_reagents No check_conditions Step 2: Evaluate Coupling Conditions - Standard or extended time? - Single or double coupling? - Adequate resin swelling/solvation? reagents_ok->check_conditions Yes final_check Re-evaluate with Optimized Protocol replace_reagents->final_check conditions_ok Conditions OK check_conditions->conditions_ok optimize_conditions Action: Implement Stronger Conditions 1. Perform Double Coupling 2. Extend Coupling Time (e.g., 2-4 hours) 3. Switch to NMP from DMF conditions_ok->optimize_conditions No check_activator Step 3: Assess Activation Method - Using standard DIC/HOBt? - Is the sequence known to be difficult? conditions_ok->check_activator Yes optimize_conditions->final_check activator_ok Activator OK check_activator->activator_ok upgrade_activator Action: Use a More Potent Activator - Switch to HATU, HCTU, or PyBOP - Consider microwave-assisted synthesis activator_ok->upgrade_activator No activator_ok->final_check Yes upgrade_activator->final_check

Caption: Troubleshooting workflow for low peptide coupling efficiency.

Quantitative Data Summary

ParameterStandard ProtocolRecommended for this compoundRationale
Amino Acid Equiv. 3 - 5 eq.5 - 10 eq.Overcomes potential side reactions and drives the reaction forward for hindered residues.
Coupling Reagent Equiv. 3 - 5 eq.5 - 10 eq.Ensures complete activation of the increased amino acid concentration.
Base (DIPEA) Equiv. 6 - 10 eq.10 - 20 eq.Neutralizes the protonated amine and facilitates the reaction without being excessively basic.
Coupling Time 30 - 60 min2 - 4 hours, or Double Couple (2x 1-2h)Allows sufficient time for the sterically hindered reaction to proceed to completion.
Solvent DMFNMP or DMF/DMSO mixturesNMP provides superior solvation of the peptide-resin, while DMSO can disrupt secondary structures.

Key Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive qualitative assay to detect free primary amines on the peptide-resin.

Reagents:

  • Reagent A (KCN/Pyridine): 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.

  • Reagent B (Ninhydrin/Butanol): 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

  • Reagent C (Phenol/Butanol): 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

  • Place 10-15 beads of washed and dried peptide-resin into a small glass test tube.

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

  • Heat the tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Colorless/Yellow Solution & Beads: Negative result. Coupling is complete.

    • Intense Blue Solution & Blue Beads: Positive result. Coupling is incomplete or has failed. Recoupling is necessary.

Protocol 2: Test Cleavage and HPLC Analysis

A small-scale cleavage followed by HPLC analysis is the definitive method for quantifying coupling efficiency and identifying deletion impurities.

Procedure:

  • Sample Preparation: Take approximately 5-10 mg of the dried peptide-resin.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water). Add ~200 µL to the resin and let it react for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a microcentrifuge tube containing 1 mL of cold diethyl ether.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet 2-3 more times with cold ether to remove scavengers.

  • Analysis:

    • Dissolve the dried crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) at a concentration of ~1 mg/mL.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a standard gradient, for example, 5% to 65% acetonitrile (B52724) (containing 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at 214-220 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Any significant pre-peaks should be analyzed by MS to confirm if they are deletion sequences.

References

Technical Support Center: Prevention of Pyroglutamate Formation from N-Terminal Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamic acid (Glu) residues in peptides and proteins. Here you will find troubleshooting guidance and frequently asked questions to help you mitigate this common modification.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate and why is its formation a concern?

Pyroglutamate (pGlu), also known as pyroglutamic acid or 5-oxoproline, is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue.[1][2] This modification is a significant concern for several reasons:

  • Blocked N-terminus: The formation of pGlu results in the loss of the primary amino group at the N-terminus. This "blocked" N-terminus prevents analysis by methods that rely on a free primary amine, such as Edman degradation for protein sequencing.[3][4]

  • Altered Physicochemical Properties: The conversion of a charged N-terminal Glu to a neutral pGlu alters the overall charge and can increase the hydrophobicity of the peptide or protein.[5] This can lead to changes in protein structure, stability, and aggregation propensity.[6]

  • Impact on Biological Activity: For some therapeutic proteins, such as monoclonal antibodies, the N-terminal residue can be located in or near the complementarity-determining regions (CDRs). In such cases, pGlu formation may affect target binding and biological activity.[7][8]

  • Product Heterogeneity: Incomplete conversion to pGlu creates heterogeneity in the final product, which is undesirable for therapeutic proteins as it can complicate manufacturing and regulatory approval.[5][9]

Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal glutamic acid?

The formation of pyroglutamate from an N-terminal glutamic acid residue is a non-enzymatic intramolecular condensation reaction.[2][10] The nucleophilic N-terminal α-amino group attacks the side-chain carboxyl carbon of the glutamic acid. This results in the formation of a five-membered ring structure (the pyroglutamate residue) and the elimination of a water molecule.[2][5]

Q3: What are the primary factors that promote the formation of pyroglutamate from N-terminal glutamic acid?

The rate of pyroglutamate formation is primarily influenced by the following factors:

  • pH: The reaction rate is highly dependent on the pH of the solution.[11][12]

  • Temperature: Elevated temperatures accelerate the rate of cyclization.[13][14]

  • Buffer Composition: The type and concentration of buffer components can influence the reaction rate.[6][15]

  • Protein Structure: The local conformation of the N-terminus can affect the rate of pGlu formation. Denaturation of the protein can eliminate these structural effects.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Unexpected heterogeneity in purified protein/peptide. Spontaneous formation of pyroglutamate during purification or storage.- Maintain a pH between 6.0 and 6.5 during purification and in the final formulation.[10][12] - Perform purification steps at reduced temperatures (e.g., 4°C).[3] - For long-term storage, consider lyophilization, although pGlu formation can still occur in the solid state, sometimes at a higher rate than in solution at pH 5.5-6.[11][15]
Inability to sequence protein/peptide using Edman degradation. The N-terminus is blocked by pyroglutamate formation.- If pGlu has already formed, enzymatic removal using pyroglutamate aminopeptidase (B13392206) (PGAP) can be employed to deblock the N-terminus for sequencing.[17][18][19]
Inconsistent results in biological assays between different batches. Variable levels of pyroglutamate formation are affecting the biological activity of the protein/peptide.- Strictly control pH, temperature, and buffer composition during production and storage to ensure batch-to-batch consistency. - Implement robust analytical methods, such as RP-HPLC or mass spectrometry, to quantify the level of pGlu in each batch.[11][16]
Artifacts observed in mass spectrometry analysis (mass loss of 18 Da). In-source cyclization of N-terminal glutamic acid to pyroglutamic acid in the mass spectrometer's ion source.- Optimize mass spectrometer source conditions to minimize in-source conversion. - Use chromatographic methods (e.g., RP-HPLC) to separate the native protein from its pGlu variant before MS analysis.[1][3]

Data on Factors Influencing Pyroglutamate Formation

The following tables summarize quantitative data on the effects of pH and temperature on the stability of N-terminal glutamic acid.

Table 1: Effect of pH on Pyroglutamate Formation

pHRelative Rate of FormationComments
4.0IncreasedThe rate of pGlu formation is higher under acidic conditions compared to neutral pH.[10][12]
5.5 - 6.0Similar in solid and solution statesIn the pH range of 5.5-6.0, often used for monoclonal antibody formulations, the rate of pGlu formation in the solid (lyophilized) state can be greater than in solution.[15]
6.2MinimalThe lowest rate of conversion from N-terminal glutamate (B1630785) to pyroglutamate is observed at approximately pH 6.2.[10][12]
8.0IncreasedThe rate of pGlu formation increases again under basic conditions.[10][12]

Table 2: Effect of Temperature on Pyroglutamate Formation

TemperatureObservationHalf-life of N-terminal Glu (pH 4.1-4.6)
37°CIncreased pGlu formation over time.~2.7 years (at pH 4.6)[13]
45°CThe rate of pGlu formation increases with temperature.~9 months (at pH 4.1)[12], ~1.1 years (at pH 4.6)[13]

Experimental Protocols

Protocol 1: Minimizing Pyroglutamate Formation During Storage

  • Buffer Selection: Formulate and store proteins/peptides in a buffer with a pH between 6.0 and 6.5, as this range shows the minimal rate of pyroglutamate formation.[10][12]

  • Temperature Control: For short-term storage (days to weeks), store liquid samples at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

  • Lyophilization: For proteins stable to lyophilization, this is a preferred method for long-term storage. However, be aware that pGlu formation can still occur and may be accelerated in the solid state at certain pH values (e.g., 5.5-6.0).[11][15]

Protocol 2: Enzymatic Removal of Pyroglutamate for N-terminal Sequencing

This protocol is adapted from methods using pyroglutamate aminopeptidase (PGAP).

  • Enzyme Source: Use a thermostable PGAP, for example, from Pyrococcus furiosus.[17][20]

  • Sample Preparation: Dissolve the protein sample in a buffer compatible with the enzyme's activity.

  • Reaction Conditions: A one-step digestion can be performed at elevated temperatures (e.g., 70-90°C) in the presence of a detergent like Polysorbate 20 (Tween 20) to facilitate the unfolding of the protein and accessibility of the N-terminus to the enzyme, without the need for chaotropic agents.[17][20]

  • Incubation: Incubate the reaction mixture for a sufficient time to allow for the complete removal of the pGlu residue. The optimal time should be determined empirically.

  • Sample Cleanup: After digestion, the sample can be prepared for Edman sequencing using a commercial cartridge containing a PVDF membrane.[17]

Visualizations

Caption: Mechanism of pyroglutamate formation.

prevention_workflow cluster_conditions Control Parameters start Protein/Peptide with N-terminal Glutamic Acid process Purification & Formulation start->process storage Storage process->storage analysis Analysis storage->analysis end Stable Product analysis->end pH pH 6.0 - 6.5 pH->process pH->storage temp Low Temperature (4°C or -80°C) temp->process temp->storage buffer Appropriate Buffer buffer->process

Caption: Workflow for preventing pyroglutamate formation.

References

Technical Support Center: Optimizing Fmoc-Glu(Otbu)-Osu Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solubility of Fmoc-Glu(Otbu)-Osu in N,N-Dimethylformamide (DMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the dissolution of this critical reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: The reported solubility of this compound in DMF is 30 mg/mL.[1] It has a similar solubility in Dimethyl Sulfoxide (DMSO) at 30 mg/mL.[1]

Q2: Why is my this compound not dissolving in DMF at the expected concentration?

A2: Several factors can contribute to poor solubility. These include the quality and purity of the DMF, the presence of moisture, the ambient temperature, and the potential for the compound to aggregate.[2][3] Sub-optimal storage of the this compound can also impact its characteristics.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be employed to aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the Fmoc-protecting group, especially at temperatures around 120°C.[4]

Q4: Is sonication a recommended method for dissolving this compound in DMF?

A4: Yes, sonication is a commonly used and effective technique to facilitate the dissolution of Fmoc-protected amino acids and can help break up aggregates.

Q5: How does the quality of DMF affect the solubility and stability of this compound?

A5: The quality of DMF is crucial. Aged or improperly stored DMF can contain impurities such as dimethylamine, which can lead to the premature removal of the Fmoc protecting group. It is highly recommended to use peptide synthesis grade DMF and to ensure it is amine-free.

Q6: Can I use a co-solvent to improve the solubility of this compound in DMF?

A6: While DMF is an excellent solvent for most Fmoc-amino acids, in cases of difficulty, the use of a co-solvent like DMSO can be considered, as this compound has good solubility in it. For extremely hydrophobic sequences, a small amount of a stronger solvent might be used for initial wetting, followed by dilution with DMF.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in DMF.

Problem: this compound is not fully dissolving in DMF at 30 mg/mL.

Visual Observation: The solution appears cloudy, or solid particles are visible.

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Dissolution Techniques cluster_2 Advanced Solutions cluster_3 Outcome start Start: Solubility Issue (Cloudy solution or visible particles) check_dmf Verify DMF Quality (Peptide synthesis grade, amine-free?) start->check_dmf check_reagent Check Reagent (Proper storage, not expired?) start->check_reagent sonicate Apply Sonication (e.g., 10-15 minute intervals) check_dmf->sonicate check_reagent->sonicate heat Gentle Warming (e.g., 30-40°C with swirling) sonicate->heat If not fully dissolved resolved Issue Resolved (Clear Solution) sonicate->resolved If dissolved vortex Vortexing (Thorough mixing) heat->vortex If not fully dissolved heat->resolved If dissolved cosolvent Consider Co-solvent (e.g., add a small % of DMSO) vortex->cosolvent If not fully dissolved vortex->resolved If dissolved fresh_prep Prepare Fresh Solution (Use fresh, high-purity DMF) cosolvent->fresh_prep If precipitation occurs cosolvent->resolved If dissolved fresh_prep->resolved not_resolved Issue Persists (Consult further technical support) fresh_prep->not_resolved If issue persists G cluster_0 Factors Affecting Solubility & Stability of this compound in DMF cluster_1 Solvent Properties cluster_2 Physical Conditions cluster_3 Reagent Properties A This compound Solubility & Stability B DMF Purity (Amine-free is critical) A->B impacts C Water Content (Can promote hydrolysis) A->C impacts D Co-solvents (e.g., DMSO) A->D can be improved by E Temperature (Gentle heating can aid solubility) A->E is affected by F Mechanical Agitation (Vortexing, Sonication) A->F is improved by G Reagent Purity & Age A->G depends on H Aggregation Tendency A->H is limited by

References

Technical Support Center: Preventing Aggregation in Glutamic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and formulation of peptide sequences containing glutamic acid.

Frequently Asked Questions (FAQs)

Q1: Why are my glutamic acid-containing peptides aggregating?

Aggregation of peptides containing glutamic acid is a common issue driven by a combination of factors. The primary cause is often related to the peptide approaching its isoelectric point (pI), the pH at which the net charge of the molecule is zero. At the pI, electrostatic repulsion between peptide chains is minimized, leading to increased intermolecular interactions and subsequent aggregation.[1][2] Other contributing factors include hydrophobic interactions between nonpolar residues, the formation of intermolecular hydrogen bonds, high peptide concentration, and the presence of salts that can screen surface charges.[3]

Q2: What are the visible signs of peptide aggregation?

During solid-phase peptide synthesis (SPPS), you might observe poor resin swelling, incomplete coupling or deprotection reactions, and the formation of a gelatinous layer on the resin beads.[3] Post-cleavage and during purification, aggregation can manifest as the formation of a precipitate, broad or tailing peaks in reverse-phase high-performance liquid chromatography (RP-HPLC), or the appearance of a cloudy or viscous solution.[3]

Q3: How can I detect and quantify aggregation in my peptide sample?

Several analytical techniques can be employed to detect and quantify peptide aggregation. Size Exclusion Chromatography (SEC) is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates. Dynamic Light Scattering (DLS) can determine the size distribution of particles in solution, identifying the presence of larger aggregates. For amyloid-like fibrillar aggregation, the Thioflavin T (ThT) fluorescence assay is a common method to quantify the extent of fibril formation.

Q4: Can lyophilization help prevent aggregation?

Lyophilization, or freeze-drying, can be an effective strategy to enhance the long-term stability of peptides by removing water, which is often a key player in aggregation pathways. However, the lyophilization process itself, including freezing and drying stresses, can sometimes induce aggregation. Therefore, it is crucial to optimize the lyophilization cycle and often to include lyoprotectants (e.g., sugars like sucrose (B13894) or trehalose) in the formulation to protect the peptide during freeze-drying.

Troubleshooting Guides

Troubleshooting Aggregation During Peptide Synthesis

If you suspect aggregation is occurring on-resin during solid-phase peptide synthesis, consider the following strategies:

  • Solvent Modification: Switch from standard solvents like N,N-Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (B87167) (DMSO).

  • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-75°C) can help break up aggregates and improve reaction kinetics.

  • Chaotropic Agents: The addition of chaotropic salts like lithium chloride (LiCl) to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.

  • Sequence Modification: If possible, strategically introducing a proline residue can disrupt the formation of secondary structures that lead to aggregation. Alternatively, using pseudoproline dipeptides during synthesis can be highly effective.

Logical Workflow for Troubleshooting On-Resin Aggregation

Troubleshooting_On_Resin_Aggregation start Signs of On-Resin Aggregation (Poor Swelling, Incomplete Reactions) solvent Modify Solvent System (e.g., NMP, DMSO) start->solvent temp Increase Coupling Temperature start->temp chaotrope Add Chaotropic Salt (e.g., LiCl) start->chaotrope sequence Incorporate Proline or Pseudoproline Dipeptide start->sequence resynthesis Resynthesize with Optimized Protocol solvent->resynthesis temp->resynthesis chaotrope->resynthesis sequence->resynthesis

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Troubleshooting Aggregation Post-Cleavage and During Purification

Aggregation is also a common problem after the peptide has been cleaved from the resin and during purification. Here are some solutions:

  • pH Adjustment: The solubility of glutamic acid-containing peptides is highly pH-dependent. Adjust the pH of your buffers to be at least 1-2 units away from the peptide's isoelectric point (pI) to ensure a net charge and promote electrostatic repulsion.

  • Solubilization Strategy: If the crude peptide precipitates, try dissolving it in a minimal amount of an organic solvent like acetonitrile, isopropanol, or acetic acid before diluting it with your aqueous buffer. For highly aggregated peptides, chaotropic agents such as guanidinium (B1211019) hydrochloride or urea (B33335) can be used for initial solubilization, but they must be removed during purification.

  • Use of Excipients: The addition of certain excipients can significantly reduce aggregation. Arginine is a common and effective excipient that can suppress aggregation by interacting with the peptide and preventing self-association. An equimolar mixture of arginine and glutamic acid has also been shown to be a potent solubilizing agent. Other excipients like sugars (sucrose, trehalose) and non-ionic surfactants (e.g., Polysorbate 20 or 80) can also be beneficial.

Quantitative Data on Factors Influencing Aggregation

The aggregation of peptides containing glutamic acid is highly sensitive to environmental factors such as pH and salt concentration. The following tables summarize the kinetic parameters of aggregation for poly-L-glutamic acid (PE) under various conditions, as measured by Thioflavin T (ThT) fluorescence. A shorter lag time (t_lag) and half-time (t_1/2) indicate faster aggregation.

Table 1: Effect of pH on the Aggregation Kinetics of Poly-L-Glutamic Acid (PE) at 1 mg/mL in 50 mM NaCl

pHLag Time (t_lag) (hours)Half-Time (t_1/2) (hours)
3.61.02.5
4.112.020.0
4.6No Aggregation ObservedNo Aggregation Observed
Data adapted from a study on the kinetics of aggregation of poly-glutamic acid based polypeptides.

Table 2: Effect of NaCl Concentration on the Aggregation Kinetics of Poly-L-Glutamic Acid (PE) at 1 mg/mL and pH 4.1

NaCl Concentration (mM)Lag Time (t_lag) (hours)Half-Time (t_1/2) (hours)
02.05.0
105.012.0
5012.020.0
10020.035.0
Data adapted from a study on the kinetics of aggregation of poly-glutamic acid based polypeptides.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Quantifying Amyloid-like Aggregation

This protocol is used to monitor the kinetics of amyloid fibril formation.

Materials:

  • Thioflavin T (ThT)

  • Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Peptide stock solution

  • 96-well black assay plate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. Store this stock solution in the dark.

  • Prepare ThT Working Solution: On the day of the analysis, dilute the ThT stock solution 1:50 in phosphate buffer.

  • Sample Preparation: In a 96-well black assay plate, mix your peptide solution with the ThT working solution to achieve the desired final concentrations. A typical final ThT concentration is 10-20 µM. Include a negative control with buffer and ThT only.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C). Monitor the fluorescence intensity over time with excitation at approximately 440-450 nm and emission at approximately 482-510 nm. Take readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking to promote aggregation.

  • Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time and the apparent rate of fibril growth.

Experimental Workflow for ThT Assay

ThT_Assay_Workflow prep_tht Prepare ThT Stock and Working Solutions prep_samples Prepare Peptide Samples and Controls in 96-well Plate prep_tht->prep_samples incubation Incubate at Desired Temperature with Intermittent Shaking prep_samples->incubation measurement Measure Fluorescence Intensity Over Time (Ex: ~440nm, Em: ~482nm) incubation->measurement analysis Plot Fluorescence vs. Time and Analyze Aggregation Kinetics measurement->analysis SEC_Analysis_Diagram equilibration Equilibrate SEC Column with Mobile Phase sample_prep Prepare and Filter Peptide Sample equilibration->sample_prep injection Inject Sample onto Column sample_prep->injection separation Isocratic Elution (Larger molecules elute first) injection->separation detection UV Detection (e.g., 220 nm or 280 nm) separation->detection analysis Integrate Peak Areas to Quantify Aggregates detection->analysis

References

Technical Support Center: Managing Steric Hindrance in Fmoc-Glu(Otbu)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-Glu(Otbu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect Fmoc-Glu(Otbu)-OH coupling?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In the context of Fmoc-Glu(Otbu)-OH coupling, the bulky tert-butyl (Otbu) protecting group on the side chain of glutamic acid, combined with the large Fmoc protecting group on the alpha-amino group, can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This obstruction leads to slower reaction rates and incomplete coupling, resulting in lower peptide purity and the presence of deletion sequences.[1][2]

Q2: My coupling reaction with Fmoc-Glu(Otbu)-OH has a low yield. How can I confirm that steric hindrance is the primary cause?

A2: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is crucial. Here are some indicators that steric hindrance may be the culprit:

  • Sequence-Dependent Failure: You observe consistently low coupling efficiency when incorporating Fmoc-Glu(Otbu)-OH or other bulky amino acids, while couplings with less hindered residues like Fmoc-Gly-OH proceed without issues under the same conditions.[3]

  • Incomplete Reaction Over Time: Even with extended reaction times, monitoring tests (like the Kaiser test) indicate the presence of unreacted free amines.[2][4]

  • Improvement with Stronger Reagents: Switching to a more powerful coupling reagent known to overcome steric hindrance results in a significant improvement in yield.[5]

Q3: Can the choice of solid support influence steric hindrance during Fmoc-Glu(Otbu)-OH coupling?

A3: Yes, the choice of resin can impact steric hindrance. Resins with high loading capacity can lead to crowding of peptide chains on the support, exacerbating steric hindrance.[6] Using a resin with a lower loading capacity or one with a more flexible linker, such as a PEG-based resin (e.g., ChemMatrix®), can improve solvent accessibility and reduce steric clashes between growing peptide chains, thereby facilitating more efficient coupling.[1][6]

Q4: Are there any common side reactions associated with Fmoc-Glu(Otbu)-OH that can be mistaken for or exacerbated by steric hindrance?

A4: Yes, one common side reaction is the formation of pyroglutamate (B8496135) at the N-terminus if glutamic acid is the N-terminal residue. This can occur during Fmoc deprotection or cleavage under acidic conditions.[1] While not directly caused by steric hindrance in the coupling step, incomplete coupling due to hindrance can lead to a higher proportion of truncated sequences, and any subsequent mishandling can increase the likelihood of side reactions on the unreacted N-terminal Glu. Additionally, the tert-butyl cations formed during the final cleavage of the Otbu group can lead to byproducts if not properly scavenged.[7][8]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after coupling.

  • Presence of deletion sequences (peptide mass minus Glu residue) in mass spectrometry analysis.

  • Low final peptide yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more potent coupling reagent. Onium salt-based reagents (both aminium/uronium and phosphonium) are generally more effective than carbodiimides for hindered couplings.[2] Consider reagents like HATU, HCTU, or COMU.[5][9]
Suboptimal Reaction Conditions Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][3] Increase Temperature: Gently increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. This is particularly effective with microwave-assisted peptide synthesizers.[3][10] However, be cautious of potential racemization at higher temperatures.[3]
Steric Crowding on Resin Perform a Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-Glu(Otbu)-OH.[2][10] Use Additives: The inclusion of additives like HOAt or OxymaPure with your coupling reagent can enhance efficiency.[11]
Poor Resin Swelling/Solvent Issues Ensure Proper Swelling: Allow the resin to swell completely in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before starting the synthesis.[1] Solvent Choice: For difficult sequences, consider switching from DMF to NMP, which can disrupt secondary structures and improve solvation.[4]
Problem 2: Presence of Byproducts and Difficult Purification

Symptoms:

  • Multiple peaks close to the main product peak in HPLC.

  • Mass spectrometry data shows unexpected adducts or modifications.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Deprotection of Previous Residue Ensure the Fmoc group of the preceding amino acid is completely removed. Use fresh 20% piperidine (B6355638) in DMF and consider extending the deprotection time or performing a second deprotection step.[2][12]
Side Reactions During Coupling Minimize Base Exposure: Use a base like N,N-diisopropylethylamine (DIPEA) judiciously. An excessive amount of base can sometimes lead to side reactions.[13]
Capping Failure If you are using a capping step to terminate unreacted chains, ensure its efficiency. After the coupling of Fmoc-Glu(Otbu)-OH, cap any remaining free amines with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences that are difficult to separate from the target peptide.[14]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes reported yields for challenging coupling reactions, providing a general comparison of reagent performance.

Coupling Reagent ClassExample ReagentAdditiveReported Yield for Hindered CouplingsReference(s)
Carbodiimides DICHOBtOften insufficient for highly hindered couplings[11]
DICOxymaPureOutperforms HOBt, comparable to HOAt[11][15]
Aminium/Uronium Salts HBTU-Good for routine synthesis, may be insufficient for severe hindrance
HCTU-More reactive than HBTU
HATU-Highly effective for hindered couplings, often considered a gold standard[5][9]
COMU-Comparable efficiency to HATU, with a better safety profile[9][16]
Phosphonium Salts PyBOP-Excellent for difficult couplings, can be used in excess[5]
PyAOP-Highly efficient, particularly for hindered amino acids[11]
Other TFFH-Forms highly reactive amino acid fluorides, suitable for α,α-disubstituted amino acids[9]

Note: Yields are highly sequence- and condition-dependent. This table provides a general comparison for sterically demanding couplings.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Glu(Otbu)-OH using HATU

This protocol outlines a standard manual coupling procedure using HATU activation, which is highly effective for sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Glu(Otbu)-OH (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.[17]

  • Activation of Amino Acid: In a separate vial, dissolve Fmoc-Glu(Otbu)-OH and HATU in DMF.

  • Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.[17][18]

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[19]

  • Monitoring: To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.[2]

  • Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Protocol 2: Double Coupling for a Severely Hindered Step

This protocol is used when a single coupling is insufficient to drive the reaction to completion.

Procedure:

  • First Coupling: Perform the initial coupling of Fmoc-Glu(Otbu)-OH as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[2]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Glu(Otbu)-OH as in steps 2 and 3 of Protocol 1.

  • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[2]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.[2]

Visualizations

G Workflow for Standard Fmoc-Glu(Otbu)-OH Coupling start Start: Fmoc-Deprotected Peptide-Resin prepare_reagents Prepare Activation Mixture: - Fmoc-Glu(Otbu)-OH - HATU - DIPEA in DMF start->prepare_reagents activate Pre-activate for 1-2 minutes prepare_reagents->activate couple Add to Resin & Couple for 2-4 hours activate->couple monitor Kaiser Test couple->monitor wash Wash Resin with DMF (3-5 times) monitor->wash Negative (Yellow) troubleshoot Incomplete Coupling: Proceed to Troubleshooting monitor->troubleshoot Positive (Blue) next_step Proceed to Next Fmoc Deprotection wash->next_step

Caption: Standard coupling workflow for Fmoc-Glu(Otbu)-OH.

G Troubleshooting Low Coupling Efficiency cluster_1 cluster_2 cluster_3 start Low Coupling Efficiency (Positive Kaiser Test) option1 Option 1: Double Couple start->option1 option2 Option 2: Change Reagents start->option2 option3 Option 3: Modify Conditions start->option3 wash1 Wash Resin option1->wash1 reagent_choice Switch to more potent reagent (e.g., HATU, HCTU, COMU) option2->reagent_choice increase_time Increase Coupling Time (e.g., to overnight) option3->increase_time increase_temp Increase Temperature (e.g., Microwave SPPS) option3->increase_temp recouple Recouple with Fresh Reagents wash1->recouple monitor Re-evaluate Coupling (Kaiser Test) recouple->monitor reagent_choice->monitor increase_time->monitor increase_temp->monitor success Success: Proceed with Synthesis monitor->success Negative failure Failure: Consider Capping & Re-synthesis monitor->failure Positive

References

Technical Support Center: HPLC Purification of Peptides Containing Glu(Otbu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC purification of peptides containing the tert-butyl protected glutamic acid residue, Glu(Otbu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these sensitive molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of peptides containing Glu(Otbu).

Issue 1: Premature Deprotection of Glu(Otbu) during HPLC Purification

Q1: I am observing a significant amount of the deprotected peptide (containing free Glutamic acid) in my chromatogram after purification. What is causing this?

A1: The most common cause of premature deprotection of the Glu(Otbu) group during reversed-phase HPLC (RP-HPLC) is the use of a mobile phase containing a strong acid, such as trifluoroacetic acid (TFA). The tert-butyl (Otbu) protecting group is highly sensitive to acidic conditions and can be cleaved by the low pH environment created by TFA, a phenomenon often referred to as on-column deprotection.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification: The primary strategy to prevent on-column deprotection is to replace TFA with a weaker acid or a buffer system with a higher pH.

    • Formic Acid (FA): Using 0.1% formic acid in the mobile phase is a common alternative.[3][4] Formic acid is less acidic than TFA, which helps to minimize the cleavage of the Otbu group.[3]

    • Triethylammonium Acetate (B1210297) (TEAA) Buffer: A TEAA buffer, typically at a concentration of 0.1 M and a pH around 7.0, can be very effective in preventing deprotection.[5][6] This buffered mobile phase provides a more neutral pH environment, which is much milder on the acid-labile Otbu group.

  • Temperature Control: Elevated temperatures can accelerate the acid-catalyzed cleavage of the Otbu group.[7]

    • Recommendation: Maintain a lower column temperature, for example, between 25-30°C, to reduce the rate of deprotection.[7]

  • Minimize Residence Time: Prolonged exposure of the peptide to the acidic mobile phase on the column can increase the extent of deprotection.

    • Recommendation: Optimize the gradient and flow rate to minimize the run time without sacrificing resolution.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q2: My peptide peak is tailing or is very broad, even when I use a modified mobile phase. What can I do?

A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, peptide aggregation, or suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Optimize Mobile Phase Additive Concentration:

    • If using formic acid and still observing tailing, a slight increase in concentration might improve peak shape. However, be mindful that this could also slightly increase the risk of deprotection.[8]

    • When using TEAA, ensure the buffer concentration is adequate for effective ion-pairing and masking of silanol (B1196071) groups on the silica-based column.[5]

  • Adjust Gradient Slope: A shallower gradient can sometimes improve peak sharpness by allowing the peptide to better interact with the stationary phase and elute in a more focused band.[9]

  • Increase Column Temperature: While high temperatures can promote deprotection with acidic modifiers, a moderate increase in temperature (e.g., to 40°C) can sometimes improve peak shape by enhancing mass transfer and reducing mobile phase viscosity, especially with more neutral pH buffers like TEAA.

  • Column Choice: Consider using a column with a different stationary phase chemistry or one that is specifically designed for peptide separations with improved end-capping to minimize silanol interactions.

Issue 3: Low Recovery of the Protected Peptide

Q3: I am experiencing low recovery of my Glu(Otbu)-containing peptide after purification. What are the possible reasons?

A3: Low recovery can be due to irreversible adsorption of the peptide onto the column or precipitation of the peptide during the purification process.

Troubleshooting Steps:

  • Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent. It may be necessary to use a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to aid dissolution before diluting with the initial mobile phase.[10]

  • System Passivation: Peptides can sometimes adsorb to the metallic surfaces of the HPLC system. Passivating the system with a few injections of a blank gradient or using a biocompatible HPLC system can help mitigate this.[8]

  • Column Pore Size: For larger peptides, using a column with a wider pore size (e.g., 300 Å) can improve recovery by reducing restricted diffusion within the pores of the stationary phase.[9]

Data Presentation

Table 1: Comparison of Mobile Phase Additives on the On-Column Deprotection of a Model Glu(Otbu)-Containing Peptide

Mobile Phase Additive (0.1% in Water/Acetonitrile)Protected Peptide Purity (%)Deprotected Peptide Impurity (%)
Trifluoroacetic Acid (TFA)8515
Formic Acid (FA)973
Triethylammonium Acetate (TEAA), pH 7.0>99<1

Note: The data presented are representative values compiled from typical experimental outcomes and are intended for comparative purposes.

Experimental Protocols

Protocol 1: RP-HPLC Method for Minimizing On-Column Deprotection of Glu(Otbu)-Containing Peptides

Objective: To purify a peptide containing a Glu(Otbu) residue while minimizing the formation of the deprotected impurity.

Materials:

  • Crude synthetic peptide containing Glu(Otbu)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Triethylammonium acetate (TEAA)

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm)

Procedure:

  • Mobile Phase Preparation:

    • Option A (Formic Acid):

      • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

      • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

    • Option B (TEAA Buffer):

      • Mobile Phase A: 0.1 M TEAA in water, pH 7.0.

      • Mobile Phase B: 0.1 M TEAA in 90% acetonitrile/10% water, pH 7.0.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of ACN or isopropanol if necessary, then dilute with Mobile Phase A) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 20-100 µL, depending on the column size and sample concentration.

    • Gradient:

      • Start with a shallow gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.

      • Optimize the gradient based on the initial scouting run to achieve the best separation between the desired protected peptide and any impurities.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of the protected peptide.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Purification of Glu(Otbu)-Containing Peptide issue Problem Encountered? start->issue deprotection Significant On-Column Deprotection issue->deprotection Yes poor_peak_shape Poor Peak Shape (Tailing/Broadening) issue->poor_peak_shape Yes low_recovery Low Peptide Recovery issue->low_recovery Yes end Successful Purification issue->end No solution_deprotection Switch to Milder Mobile Phase (0.1% Formic Acid or 0.1M TEAA) and Lower Temperature (25-30°C) deprotection->solution_deprotection solution_peak_shape Optimize Gradient Slope, Adjust Temperature Moderately, Consider Alternative Column poor_peak_shape->solution_peak_shape solution_recovery Improve Sample Solubility, Passivate HPLC System, Use Wide-Pore Column low_recovery->solution_recovery solution_deprotection->end solution_peak_shape->end solution_recovery->end

Caption: Troubleshooting workflow for HPLC purification of Glu(Otbu) peptides.

Mobile_Phase_Selection_Logic start Start: Select Mobile Phase for Glu(Otbu) Peptide ms_compatibility Is Mass Spectrometry Detection Required? start->ms_compatibility use_fa Use 0.1% Formic Acid ms_compatibility->use_fa Yes use_teaa Use 0.1M TEAA Buffer (pH 7.0) ms_compatibility->use_teaa No avoid_tfa Avoid 0.1% TFA to Prevent Significant Deprotection use_fa->avoid_tfa use_teaa->avoid_tfa end Optimized Mobile Phase avoid_tfa->end

Caption: Logic for selecting a suitable mobile phase to prevent deprotection.

References

Technical Support Center: Use of Scavengers During Cleavage of t-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of scavengers during the acidic cleavage of tert-butyl (tBu) protecting groups. It is intended for researchers, scientists, and drug development professionals working in peptide synthesis and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why are scavengers necessary when removing t-butyl protecting groups?

A1: The removal of t-butyl (tBu) protecting groups, typically with strong acids like trifluoroacetic acid (TFA), generates a highly reactive tert-butyl cation (tBu⁺) as a byproduct.[1][2] This electrophilic carbocation can attack nucleophilic side chains of sensitive amino acid residues, leading to undesired and often irreversible modifications.[1][2][3] Scavengers are added to the cleavage mixture to trap or "scavenge" these reactive cations before they can cause side reactions.

Q2: Which amino acid residues are most susceptible to modification by the t-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tBu⁺ cation. The most susceptible residues include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.

  • Cysteine (Cys): The free thiol group is a common target for S-tert-butylation.

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.

Q3: How do scavengers work?

A3: Scavengers are nucleophilic compounds that are more reactive towards the tBu⁺ cation than the sensitive residues of the peptide or are present in a much higher concentration. They react with and neutralize the carbocations, preventing them from modifying the desired product. Common scavengers include silanes, water, thiols, and thioethers.

Q4: What are the most commonly used scavengers and what are their specific roles?

A4: A mixture of scavengers, often called a "cleavage cocktail," is typically used to protect a range of sensitive residues.

  • Triisopropylsilane (TIS) or Triethylsilane (TES): These are highly effective carbocation scavengers. TIS is particularly effective at scavenging both tBu⁺ and trityl (Trt) cations.

  • Water (H₂O): Often used at 2.5-5%, water can hydrolyze tBu⁺ cations.

  • 1,2-Ethanedithiol (EDT): A thiol scavenger that is very effective for protecting cysteine residues and preventing tryptophan oxidation.

  • Thioanisole (B89551): A thioether that helps prevent S-alkylation of methionine and can accelerate the removal of some arginine protecting groups.

  • Phenol: Can act as a scavenger for carbocations.

Troubleshooting Guide

Symptom / Issue Possible Cause Recommended Solution & Action Steps
Mass increase of +56 Da observed by Mass Spectrometry. Alkylation of a sensitive residue (e.g., Trp, Met, Cys, Tyr) by a tert-butyl cation.Incorporate or optimize scavengers in the cleavage cocktail. • For peptides with multiple sensitive residues, use a robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT).• For Cys-containing peptides, ensure the cocktail includes EDT or thioanisole.• For general purposes, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point for peptides without highly sensitive residues.
Incomplete removal of tBu protecting groups. Insufficient acid strength, reaction time, or temperature. Steric hindrance around the protected group.Modify reaction conditions. • Ensure the TFA concentration is at least 90-95%.• Increase the cleavage reaction time (e.g., from 1-2 hours to 3-4 hours) and monitor progress.• Gentle warming (e.g., to 40°C) can be attempted, but this may increase side reactions, so effective scavenging is critical.
Oxidation of Tryptophan or Methionine residues. Oxidative species present during cleavage; prolonged exposure to acid.Add specific scavengers. • Include EDT in the cleavage cocktail to protect against tryptophan oxidation.• For Met-containing peptides, adding reagents like dimethyl sulfide (B99878) (DMS) can help prevent oxidation.
S-t-butylation of Cysteine is still a major byproduct despite using scavengers. The standard scavenger cocktail is not optimal for the specific sequence. The S-t-butyl group on Cys is notably stable to standard TFA conditions.Optimize the scavenger cocktail and cleavage conditions. • Studies have shown that cocktails containing thioethers like thioanisole and DMS can be more effective than standard TIS/H₂O for reducing S-t-butylation.• Consider a two-step cleavage process with a lower initial TFA concentration.• For removal of a deliberately introduced S-tBu group, stronger methods like treatment with mercury(II) acetate (B1210297) or trifluoromethanesulfonic acid (TFMSA) are required.

Quantitative Data on Scavenger Efficiency

The choice of scavenger cocktail can significantly impact the level of side product formation. The following table summarizes data on the effectiveness of different cocktails in preventing the S-tert-butylation of a Cysteine-containing model peptide.

Scavenger Cocktail Composition (v/v)% Desired Peptide% S-tert-butylated PeptideReference
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
90% TFA / 2.5% H₂O / 2.5% TIS / 5% Thioanisole91.0%9.0%
90% TFA / 2.5% H₂O / 2.5% TIS / 5% DMS89.7%10.3%
88% TFA / 5% Phenol / 5% H₂O / 2% TIS85%15%

Note: Data is illustrative and the optimal scavenger cocktail depends on the specific peptide sequence and other protecting groups present.

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides without Highly Sensitive Residues

  • Resin Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) and then wash thoroughly to remove any residual DMF. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture away from the resin into a new tube containing 10-20 times the volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage for Peptides with Cys, Met, or Trp (using Reagent K)

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, carefully prepare fresh Reagent K : TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) . This mixture is highly effective but also toxic and malodorous; handle with appropriate safety precautions.

  • Cleavage Reaction: Add Reagent K to the resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional agitation for 2-4 hours.

  • Peptide Precipitation & Isolation: Follow Steps 4-6 from Protocol 1.

Visual Guides

Chemical Mechanism of Scavenging

G cluster_0 TFA-Mediated Cleavage cluster_1 Potential Side Reactions cluster_2 Scavenger Action Prot_AA R-Prot (e.g., Ser(tBu)) Deprot_AA R-OH (Deprotected) Prot_AA->Deprot_AA + H⁺ tBu_cation tBu⁺ Cation (Reactive) Prot_AA->tBu_cation TFA H⁺ (from TFA) tBu_cation_copy tBu⁺ Cation tBu_cation_copy2 tBu⁺ Cation Trp Trp Side Chain Alkylated_Trp Alkylated Trp (Byproduct) tBu_cation_copy->Alkylated_Trp Scavenger Scavenger (e.g., TIS) Trapped_tBu Trapped Species tBu_cation_copy2->Trapped_tBu

Caption: Mechanism of tBu cation formation and scavenger intervention.

Experimental Workflow for Deprotection

G start Start: Dry Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail start->prep_cocktail cleavage Add Cocktail to Resin (RT, 2-4h) prep_cocktail->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash Wash Peptide Pellet with Cold Ether (2-3x) precipitate->wash dry Dry Crude Peptide wash->dry end End: Crude Peptide for Analysis/ Purification dry->end

Caption: General experimental workflow for t-butyl deprotection.

Troubleshooting Logic

G start Analyze Crude Product (LC-MS, HPLC) check_mass Mass +56 Da Observed? start->check_mass check_incomplete Starting Material Present? check_mass->check_incomplete No optimize_scav Optimize Scavenger Cocktail (e.g., Add EDT, Thioanisole) check_mass->optimize_scav Yes increase_time Increase Reaction Time or TFA Concentration check_incomplete->increase_time Yes success Problem Solved: Proceed to Purification check_incomplete->success No optimize_scav->success increase_time->success

Caption: Decision tree for troubleshooting common deprotection issues.

References

Why is my Kaiser test positive after Fmoc-Glu(Otbu)-Osu coupling?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on a positive Kaiser test after the coupling of Fmoc-Glu(Otbu)-Osu.

Frequently Asked Questions (FAQs)

Q1: What does a positive Kaiser test indicate after a coupling step?

A positive Kaiser test, characterized by a blue or purple color, signifies the presence of free primary amines on the solid support.[1][2][3][4] In the context of a coupling reaction, this is an undesirable result as it indicates that the N-terminal amine of the growing peptide chain has not been successfully acylated by the incoming amino acid.

Q2: Why is my Kaiser test positive specifically after coupling with this compound?

While a positive Kaiser test can occur with any amino acid, certain factors can contribute to incomplete coupling with this compound:

  • Steric Hindrance: The bulky tert-butyl (Otbu) and Fmoc protecting groups can sterically hinder the approach of the activated amino acid to the N-terminal amine of the peptide chain, slowing down the reaction.

  • Hydrolysis of the Active Ester: this compound is an N-hydroxysuccinimide (NHS) ester. These esters are susceptible to hydrolysis, especially in the presence of residual water in the reaction solvent (e.g., DMF) or at a higher pH.[5] Hydrolysis deactivates the amino acid, preventing it from coupling.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid. This is a sequence-dependent issue and not specific to glutamic acid, but can be a contributing factor.

  • Suboptimal Coupling Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or the use of a coupling method not suitable for this particular amino acid can lead to incomplete reactions.

Q3: Can the Kaiser test give a false positive result?

Yes, false positives can occur. Overheating during the test can sometimes cause the premature removal of the Fmoc protecting group, exposing a primary amine and leading to a blue color. It is crucial to follow the heating time and temperature specified in the protocol carefully.

Troubleshooting Guide: Positive Kaiser Test for this compound Coupling

If you observe a positive Kaiser test after the coupling of this compound, follow this troubleshooting workflow:

DOT Script for Troubleshooting Workflow

G start Positive Kaiser Test recouple Recouple with fresh reagents start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 change_conditions Change Coupling Conditions kaiser_test_2->change_conditions Positive proceed Proceed to next cycle kaiser_test_2->proceed Negative kaiser_test_3 Perform Kaiser Test change_conditions->kaiser_test_3 capping Cap unreacted amines kaiser_test_3->capping Slightly Positive kaiser_test_3->proceed Negative investigate Investigate further (Aggregation, Reagent Quality) kaiser_test_3->investigate Strongly Positive capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Summary of Troubleshooting Steps
Step Action Rationale Quantitative Data/Parameters
1. RecouplingImmediately perform a second coupling reaction.The initial reaction may have been incomplete due to slow kinetics.Use the same equivalents of this compound and coupling reagents as the first coupling.
2. Change Coupling ConditionsIf recoupling fails, modify the reaction conditions for the next attempt.To overcome steric hindrance or improve reaction rate.Solvent: Use a 1:1 mixture of DMF/DCM. Coupling Reagent: Switch to a more potent activator like HATU or HCTU. Time: Extend the coupling time to 2-4 hours.
3. CappingIf the Kaiser test is still slightly positive, cap the unreacted amines.To prevent the formation of deletion peptides in the final product.Use a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA) in DMF.
4. Further InvestigationIf the test remains strongly positive, investigate underlying issues.Persistent coupling failure suggests a more significant problem.Peptide Aggregation: Consider using a different resin or adding chaotropic agents. Reagent Quality: Verify the quality and age of your this compound and other reagents.

Experimental Protocols

Protocol for Kaiser Test

This protocol is a qualitative method to detect free primary amines on a solid support.

Reagents:

  • Solution A: 1 mL of 0.1 M KCN in water diluted in 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.

Procedure:

  • Place a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation
Beads and solution are dark blue/purplePositive result (incomplete coupling)
Beads and solution are yellow/colorlessNegative result (complete coupling)
Standard Coupling Protocol for this compound

This protocol describes a standard method for coupling an NHS-activated amino acid.

Reagents:

  • This compound (3 equivalents relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF.

  • Dissolve this compound in a minimal amount of DMF.

  • Add the dissolved this compound and DIPEA to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to check for completion of the coupling reaction.

References

Validation & Comparative

A Head-to-Head Comparison of Fmoc-Glu(Otbu)-Osu and Fmoc-Glu(OAll)-OH for Orthogonal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. The choice of side-chain protection for trifunctional amino acids like glutamic acid dictates the possibilities for sophisticated molecular architectures, such as cyclic or branched peptides. This guide provides an in-depth comparison of two commonly used glutamic acid derivatives, Fmoc-Glu(Otbu)-Osu and Fmoc-Glu(OAll)-OH, focusing on their roles in orthogonal protection strategies.

Core Principles of Orthogonal Protection

In SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2] The most prevalent strategy is the Fmoc/tBu approach, where the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain tert-butyl (tBu) group is removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[3][4] This allows for the sequential addition of amino acids to the growing peptide chain.

This compound: The Workhorse for Linear Peptides

This compound is a pre-activated glutamic acid derivative widely employed in standard Fmoc/tBu-based SPPS.[5][6] The tert-butyl ester (OtBu) on the γ-carboxyl group of the glutamic acid side chain is stable to the basic conditions used for Nα-Fmoc deprotection, ensuring the integrity of the side chain throughout peptide elongation.[7] The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for efficient coupling to the free N-terminus of the growing peptide chain.

This derivative is the go-to choice for the incorporation of glutamic acid into linear peptides where selective side-chain modification is not required. The OtBu group is efficiently removed simultaneously with other tBu-based side-chain protecting groups and cleavage of the peptide from the resin using a standard TFA cocktail.[8]

Fmoc-Glu(OAll)-OH: The Key to Advanced Peptide Architectures

Fmoc-Glu(OAll)-OH offers an additional layer of orthogonality, making it an indispensable tool for the synthesis of more complex peptides.[9][10] The allyl (All) ester protecting the glutamic acid side chain is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions used for tBu group and resin cleavage.[9][11] This unique stability profile allows for the selective deprotection of the glutamic acid side chain while the peptide remains fully protected and anchored to the solid support.

The removal of the OAll group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[12][13][14] This selective deprotection opens up a plethora of possibilities for on-resin modifications, including:

  • On-resin cyclization: Forming lactam bridges between the deprotected glutamic acid side chain and a free N-terminus or a side-chain amine of another amino acid.

  • Branched peptide synthesis: Coupling additional peptide chains to the glutamic acid side chain.

  • Site-specific labeling: Attaching fluorescent probes, biotin, or other moieties to the glutamic acid side chain.

Comparative Data

FeatureThis compoundFmoc-Glu(OAll)-OH
Side-Chain Protection tert-butyl (OtBu) esterAllyl (OAll) ester
Orthogonality Orthogonal to FmocOrthogonal to both Fmoc and tBu
Deprotection Condition Strong acid (e.g., TFA)Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
Primary Application Linear peptide synthesisCyclic peptides, branched peptides, side-chain modifications
Carboxyl Activation Pre-activated (OSu ester)Requires in-situ activation (e.g., with HBTU, HATU)

Experimental Protocols

Standard Coupling Protocol for Fmoc-Amino Acids (including Fmoc-Glu(OAll)-OH)
  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

  • Coupling:

    • Dissolve Fmoc-Glu(OAll)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the activation solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF to block any unreacted amino groups.

Coupling Protocol for Pre-activated this compound
  • Follow steps 1-3 of the standard coupling protocol.

  • Coupling:

    • Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the solution to the resin and shake for 2-4 hours.

  • Follow steps 5-6 of the standard coupling protocol.

On-Resin Deprotection of the Allyl (OAll) Group
  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (B129415) (PhSiH₃) (25 eq.) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of 0.5% DIEA in DMF (3x), followed by a final wash with DMF (3x) and DCM (3x).

Visualizing the Orthogonal Strategies

Orthogonal_Protection cluster_Fmoc_tBu Fmoc/tBu Strategy cluster_Fmoc_All Fmoc/All/tBu Strategy Peptide_tBu Resin-Peptide-Glu(Otbu) Fmoc_Deprotection_tBu Piperidine in DMF Peptide_tBu->Fmoc_Deprotection_tBu Fmoc removal Final_Cleavage_tBu TFA Cocktail Peptide_tBu->Final_Cleavage_tBu Otbu removal & Cleavage Fmoc_Deprotection_tBu->Peptide_tBu Linear_Peptide Linear Peptide Final_Cleavage_tBu->Linear_Peptide Peptide_All Resin-Peptide-Glu(OAll) Fmoc_Deprotection_All Piperidine in DMF Peptide_All->Fmoc_Deprotection_All Fmoc removal Allyl_Deprotection Pd(PPh3)4 Peptide_All->Allyl_Deprotection OAll removal Fmoc_Deprotection_All->Peptide_All On_Resin_Modification On-Resin Modification (e.g., Cyclization) Allyl_Deprotection->On_Resin_Modification Final_Cleavage_All TFA Cocktail On_Resin_Modification->Final_Cleavage_All Cleavage Modified_Peptide Modified Peptide Final_Cleavage_All->Modified_Peptide Deprotection_Schemes cluster_Otbu Otbu Deprotection cluster_OAll OAll Deprotection Glu_Otbu Fmoc-Glu(Otbu)-OH TFA TFA Glu_Otbu->TFA Glu_OH Fmoc-Glu-OH TFA->Glu_OH Glu_OAll Fmoc-Glu(OAll)-OH Pd_Catalyst Pd(PPh3)4 Glu_OAll->Pd_Catalyst Glu_OH2 Fmoc-Glu-OH Pd_Catalyst->Glu_OH2

References

A Comparative Guide to Coupling Reagents: HBTU, HATU, and COMU for Fmoc-Glu(Otbu)-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical decision that directly impacts reaction efficiency, peptide purity, and overall yield. This guide provides an objective comparison of three widely used uronium-based coupling reagents—HBTU, HATU, and COMU—with a focus on their application for the activation and coupling of N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(Otbu)-OH).

While direct, head-to-head quantitative data for this specific coupling reaction is not extensively documented in publicly available literature, this comparison draws upon established performance characteristics and data from the synthesis of various, including sterically hindered, peptides.

Performance Comparison at a Glance

The choice between HBTU, HATU, and COMU often involves a trade-off between cost, efficiency, and safety. HATU is generally regarded as a highly efficient reagent, particularly for challenging couplings, while COMU has emerged as a safer and highly effective modern alternative. HBTU remains a cost-effective and reliable option for many standard applications.

ParameterHBTUHATUCOMU
Reactivity/Speed HighVery High[1]Very High, comparable to or exceeding HATU[2][3][4]
Coupling Efficiency Good, but generally lower than HATU[1]High, especially for difficult sequencesExcellent, often superior to HBTU and comparable to HATU
Racemization Risk Higher risk compared to HATU and COMULower risk of epimerizationVery low tendency for racemization
Safety Profile Benzotriazole-based, potential for explosive decomposition of byproductsBenzotriazole-based, potential for explosive decomposition of byproductsOxyma-based, non-explosive and considered safer
Solubility Good in DMFGood in DMFExcellent solubility in a wide range of solvents
Byproduct Removal Generally straightforwardGenerally straightforwardWater-soluble byproducts, simplifying purification
Cost LowerHigherHigher than HBTU

Delving Deeper: Mechanism of Action

The difference in performance among these reagents stems from the nature of the active ester they form with the carboxylic acid of the Fmoc-amino acid. This active ester is the key intermediate that reacts with the free amine of the growing peptide chain.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxylic acid by forming an HOBt (1-hydroxybenzotriazole) active ester. This is a well-established and effective method, though the reactivity of the OBt-ester can be a limiting factor in difficult couplings.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HBTU but incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack, leading to faster and more efficient coupling reactions with a reduced risk of racemization.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It forms a highly reactive Oxyma-based active ester. COMU is considered a uronium salt, which contributes to its high reactivity. Its byproducts are non-explosive and water-soluble, offering significant safety and purification advantages.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a single coupling of Fmoc-Glu(Otbu)-OH to a resin-bound peptide with a free N-terminal amine. This protocol can be adapted for use with HBTU, HATU, or COMU.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-Glu(Otbu)-OH

  • Coupling Reagent (HBTU, HATU, or COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Protocol:

  • Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DMF for at least 30-60 minutes. For an ongoing synthesis, proceed after the N-terminal Fmoc deprotection and subsequent DMF washes of the resin-bound peptide.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-Glu(Otbu)-OH (3-5 equivalents relative to the resin loading capacity) in DMF.

    • Add the coupling reagent (HBTU, HATU, or COMU) in a slightly substoichiometric amount relative to the amino acid (e.g., 2.9-4.9 equivalents).

    • Add the base (DIPEA or Collidine). The amount of base varies:

      • For HBTU and HATU , use 2 equivalents of base for each equivalent of coupling reagent (e.g., 6-10 equivalents).

      • For COMU , typically only 1 equivalent of base is required.

    • Gently agitate the activation mixture at room temperature for 1-2 minutes. A color change may be observed, particularly with COMU.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature. The coupling time can range from 30 minutes to 2 hours. For a standard amino acid like Fmoc-Glu(Otbu)-OH, 45-60 minutes is often sufficient.

    • To monitor the completion of the reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates a complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with DCM (3-5 times) and then again with DMF (3-5 times) to prepare the resin for the next deprotection step.

  • Next Cycle: The resin is now ready for the N-terminal Fmoc deprotection to allow for the coupling of the next amino acid in the sequence.

Visualizing the Process

To better understand the workflow and the chemical transformations, the following diagrams illustrate the general SPPS cycle and the activation mechanisms of the three coupling reagents.

SPPS_Workflow Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Resin->Coupling Activation Amino Acid Activation (Fmoc-Glu(Otbu)-OH + Reagent + Base) Activation->Coupling Washing1 Washing (DMF) Coupling->Washing1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1->Deprotection Washing2 Washing (DMF) Deprotection->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle Activation_Mechanisms cluster_HBTU HBTU Activation cluster_HATU HATU Activation cluster_COMU COMU Activation HBTU_start Fmoc-AA-COOH + HBTU HBTU_active HOBt Active Ester HBTU_start->HBTU_active + Base HATU_start Fmoc-AA-COOH + HATU HATU_active HOAt Active Ester HATU_start->HATU_active + Base COMU_start Fmoc-AA-COOH + COMU COMU_active Oxyma Active Ester COMU_start->COMU_active + Base

References

A Comparative Guide to the HPLC Purity Analysis of Fmoc-Glu(Otbu)-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount for the successful synthesis of peptides. Fmoc-Glu(Otbu)-Osu, a key building block, is no exception. This guide provides a comparative analysis of its purity as determined by High-Performance Liquid Chromatography (HPLC), discusses alternative reagents, and presents a detailed experimental protocol for purity assessment.

Purity Comparison of this compound and Alternatives

The purity of Fmoc-protected and activated amino acids is a critical factor that can significantly impact the yield and purity of the final peptide. Impurities can lead to the formation of deletion or insertion sequences, complicating purification and potentially altering the biological activity of the peptide.

This compound is a widely used activated ester for the introduction of a protected glutamic acid residue in solid-phase peptide synthesis (SPPS). Its reactivity is generally sufficient for efficient coupling. Alternatives include other activated esters, such as the pentafluorophenyl (Pfp) ester, or the use of the corresponding carboxylic acid, Fmoc-Glu(Otbu)-OH, in conjunction with a coupling agent.

The following table summarizes the typical HPLC purity of this compound and a common alternative, as stated by various suppliers. It is important to note that these are general specifications and lot-to-lot variability can exist.

CompoundActivating GroupTypical Stated HPLC PurityPotential Impurities
This compound N-hydroxysuccinimide (NHS)≥95% to >96%[1][2]Fmoc-Glu(Otbu)-OH (hydrolysis product), N,N'-disuccinimidyl carbonate, unreacted N-hydroxysuccinimide, dipeptides, β-alanyl impurities.
Fmoc-Glu(Otbu)-OPfp Pentafluorophenyl≥98%[3]Fmoc-Glu(Otbu)-OH (hydrolysis product), pentafluorophenol, dipeptides, β-alanyl impurities.
Fmoc-Glu(Otbu)-OH (Requires external activation)≥98% to ≥99%[4][5]Di-Fmoc-Glu(Otbu)-OH, Fmoc-dipeptides, free glutamic acid, dibenzofulvene (from Fmoc deprotection), and impurities from the Fmoc-protection reaction.

Experimental Protocol: HPLC Purity Analysis

This section outlines a general reverse-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. This protocol is a starting point and may require optimization for specific instrumentation and columns.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical relationship between the compound, its alternatives, and the analytical outcome.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_alternatives Alternatives cluster_analysis Purity Analysis cluster_outcome Outcome reagent This compound hplc HPLC Analysis reagent->hplc alt1 Fmoc-Glu(Otbu)-OPfp alt1->hplc alt2 Fmoc-Glu(Otbu)-OH + Coupling Agent alt2->hplc purity Purity Level (%) hplc->purity impurities Impurity Profile hplc->impurities

Caption: Relationship between reagents and analytical outcomes.

References

A Head-to-Head Comparison of Fmoc/tBu and Boc/Bzl Solid-Phase Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry in solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the yield, purity, and overall success of synthesizing peptides. This guide provides an objective comparison of these two predominant strategies, with a focus on their core principles, performance, and practical considerations, supported by experimental protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the chemical conditions required for its removal.

The Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. The repetitive cleavage of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[1][2] This differential acid lability forms the basis of the Boc/Bzl protection scheme.[3]

The Fmoc/tBu Strategy: In contrast, the more modern Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[2][4] This strategy is considered orthogonal because the Nα- and side-chain protecting groups are removed by entirely different chemical mechanisms.[4]

Performance Comparison: A Data-Driven Perspective

While both methods are capable of producing high-quality peptides, their performance can differ based on the peptide's sequence, length, and complexity. Direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature. However, general performance trends have been well-established.[2][5]

The Boc strategy is often favored for the synthesis of long or challenging sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[5] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive amino acids or post-translational modifications that would not withstand the harsh final cleavage conditions of the Boc/Bzl method.[2]

FeatureBoc/Bzl StrategyFmoc/tBu StrategyKey Considerations
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)Boc is acid-labile, while Fmoc is base-labile.[]
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)20-50% Piperidine in Dimethylformamide (DMF)Fmoc deprotection is milder and avoids repeated acid exposure.[2]
Side-Chain Protection Benzyl (Bzl)-based groupstert-Butyl (tBu)-based groupsBzl groups require strong acid for removal, while tBu groups are cleaved by moderate acid (TFA).[]
Final Cleavage Anhydrous Hydrogen Fluoride (HF) or TFMSA~95% Trifluoroacetic Acid (TFA) with scavengersHF is highly corrosive and requires specialized equipment.[2] TFA is less harsh and more commonly used.
Orthogonality Quasi-orthogonalFully orthogonalFmoc/tBu offers true orthogonality, allowing for selective deprotection.[7]
Aggregation Issues Less prone due to repeated acid washesMore prone as the peptide-resin remains neutralBoc strategy's acidic conditions can disrupt secondary structures.[5]
Compatibility with Sensitive Residues Less suitable for acid-sensitive modificationsHighly suitable for phosphorylated, glycosylated peptidesMilder Fmoc conditions preserve sensitive functional groups.[8]
Automation Less common due to harsh reagentsWidely used and well-suited for automated synthesizersFmoc chemistry is more amenable to automation.[8]
Cost Boc-amino acids are generally less expensiveFmoc-amino acids are typically more expensiveReagent and waste disposal costs should also be considered.[]

Experimental Protocols

Boc/Bzl Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide using the Boc/Bzl strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).

3. Elongation Cycle:

  • Washing: Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x).[3]
  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash), then with fresh 25-50% TFA in DCM for 20-30 minutes.[1]
  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.[1]
  • Neutralization: Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.[1]
  • Washing: Wash the resin with DCM or NMP to remove excess base.[1]
  • Coupling: Couple the next Boc-protected amino acid, pre-activated with a coupling reagent (e.g., HATU), to the resin.
  • Washing: Wash the resin with DCM and DMF.

4. Final Cleavage and Deprotection:

  • "Low HF" Step: Treat the peptide-resin with a mixture of HF/dimethyl sulfide (B99878) (DMS)/p-cresol (25:65:10 v/v/v) for 2 hours at 0°C.[1]

  • "High HF" Step: Remove the "low HF" mixture by evaporation. Treat the resin with neat HF with a scavenger like anisole (B1667542) (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C.[1]

  • Work-up: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether.

  • Purification: Wash the peptide precipitate with cold ether, dissolve in an appropriate aqueous buffer, and lyophilize.[1]

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.

2. First Amino Acid Deprotection (if using pre-loaded resin):

  • Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group.

  • Wash the resin thoroughly with DMF.

3. Elongation Cycle:

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
  • Washing: Wash the resin with DMF (3 x 5 mL).[4]
  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.[4]
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes.
  • Washing: Wash the resin with DMF (5 x 5 mL).[4]

4. Final Cleavage and Side-Chain Deprotection:

  • After the final coupling step, remove the N-terminal Fmoc group.

  • Wash the resin with DCM (3x) and dry under vacuum for at least 1 hour.[4]

  • Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[4]

  • Add the cleavage cocktail to the dried peptide-resin and react for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purify the crude peptide by RP-HPLC.[2]

Visualizing the Workflows

To further illustrate the distinct processes of the Boc/Bzl and Fmoc/tBu strategies, the following diagrams outline the key steps in each synthetic cycle.

Boc_Bzl_Workflow Start Start: Resin with Protected AA Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-AA Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat for next AA Cleavage Final Cleavage (HF) Wash3->Cleavage Final AA Repeat->Deprotection

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Fmoc_tBu_Workflow Start Start: Resin with AA-tBu Coupling Couple next Fmoc-AA-tBu Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat for next AA Cleavage Final Cleavage (TFA) Wash2->Cleavage Final AA Repeat->Coupling

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Conclusion: Making an Informed Decision

The choice between the Boc/Bzl and Fmoc/tBu strategies is a critical one that depends on several factors, including the nature of the peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure. The Boc/Bzl strategy, with its robust chemistry, remains a valuable tool, particularly for the synthesis of long and aggregation-prone peptides. However, the milder reaction conditions, true orthogonality, and amenability to automation have made the Fmoc/tBu strategy the more widely adopted method in modern peptide synthesis. By carefully weighing the advantages and disadvantages of each approach and adhering to optimized protocols, researchers can successfully synthesize a diverse range of peptides for their scientific endeavors.

References

A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Glu(Otbu)-Osu and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of glutamic acid into synthetic peptides is a cornerstone of peptide chemistry, crucial for mimicking biological functions and developing novel therapeutics. The choice of protecting group for the glutamic acid side chain during Fmoc-based solid-phase peptide synthesis (SPPS) can significantly impact the purity of the final peptide and introduce characteristic artifacts in mass spectrometry (MS) analysis. This guide provides an objective comparison of the widely used tert-butyl (Otbu) protecting group with alternative strategies, focusing on their performance in SPPS and the resulting implications for mass spectrometry analysis, supported by experimental data and detailed protocols.

Introduction to Glutamic Acid Protection in Fmoc SPPS

In Fmoc SPPS, the side chain of glutamic acid must be protected to prevent unwanted reactions during peptide elongation. The ideal protecting group should be stable during the repetitive piperidine (B6355638) treatments for Fmoc removal and be cleanly removed during the final cleavage from the resin, typically with trifluoroacetic acid (TFA).

Fmoc-Glu(Otbu)-OH is the most common derivative used for this purpose. The Otbu group is labile to the strong acid conditions of the final cleavage, yielding the free carboxylic acid. However, its use is associated with a well-known side reaction: the formation of pyroglutamate (B8496135).

The Challenge of Pyroglutamate Formation

Pyroglutamate is a cyclic lactam formed from an N-terminal glutamic acid residue. This modification results in a mass loss of 18.01 Da (the mass of water) compared to the expected peptide mass. The formation can occur during synthesis, cleavage, or even during sample handling and analysis. In mass spectrometry, this side product can complicate data interpretation and quantification of the desired peptide.

Several factors can influence the extent of pyroglutamate formation, including the coupling conditions, the nature of the N-terminal amino acid, and the pH during workup and storage.

Mass Spectrometry Signatures of Pyroglutamate

Peptides containing pyroglutamate exhibit a characteristic mass shift in the mass spectrum. For example, a peptide with an N-terminal glutamic acid will show a peak corresponding to its expected molecular weight and a secondary peak at [M-18.01].

Tandem mass spectrometry (MS/MS) can be used to confirm the presence of pyroglutamate. The fragmentation pattern of a pyroglutamate-containing peptide will differ from its unmodified counterpart, particularly in the b-ion series, as the N-terminus is blocked.

Alternative Protecting Groups for Glutamic Acid

To mitigate pyroglutamate formation and address other synthetic challenges, several alternative protecting groups for the glutamic acid side chain have been developed. This guide focuses on two prominent alternatives: the allyl (OAll) and the 9-fluorenylmethyl (OFm) esters.

Comparison of Protecting Groups
Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantagesPotential MS Artifacts
tert-Butyl (Otbu) -C(CH₃)₃Strong acid (e.g., TFA)Readily available, compatible with standard Fmoc chemistry.Prone to pyroglutamate formation at the N-terminus.[M-18.01] corresponding to pyroglutamate formation.
Allyl (OAll) -CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to TFA cleavage, allowing for on-resin side-chain modification. May reduce pyroglutamate formation.Requires an additional deprotection step with a palladium catalyst, which can be sensitive to sulfur-containing residues.Incomplete deprotection may lead to [M+40.03] adducts. Residual palladium can interfere with analysis.
9-Fluorenylmethyl (OFm) -CH₂-(9-fluorenyl)Mild base (e.g., piperidine)Can be cleaved under the same conditions as the N-terminal Fmoc group, but at a slower rate, allowing for selective deprotection.Requires careful control of deprotection conditions to achieve selectivity.Incomplete deprotection can result in [M+178.08] adducts.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for manual Fmoc-SPPS. Automated synthesizers will follow a similar workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

    • Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Protocol for Using Fmoc-Glu(OAll)-OH

When using Fmoc-Glu(OAll)-OH, an additional on-resin deprotection step is required before the final cleavage.

  • Perform SPPS as described above until the peptide sequence is fully assembled.

  • Allyl Deprotection:

    • Swell the resin in DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and a scavenger such as phenylsilane (B129415) or morpholine (B109124) in DCM.

    • Add the solution to the resin and react for 1-2 hours.

    • Wash the resin thoroughly with DCM and DMF.

  • Proceed with the final cleavage and deprotection as described in the general protocol.

Mass Spectrometry Analysis Protocol
  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to detect the expected peptide mass and potential side products. For fragmentation analysis, perform data-dependent MS/MS on the most intense ions.

Visualizing the Workflow and Side Reactions

Peptide Synthesis and Analysis Workflow

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis and analysis.

Pyroglutamate Formation from N-terminal Glutamic Acid

Caption: Intramolecular cyclization of N-terminal glutamic acid to form pyroglutamate.

Comparison of Deprotection Schemes

Deprotection_Comparison cluster_Otbu Fmoc-Glu(Otbu)-OH cluster_OAll Fmoc-Glu(OAll)-OH Glu_Otbu Glu(Otbu)-Peptide-Resin Cleavage_TFA TFA Cleavage Glu_Otbu->Cleavage_TFA Free_Glu Glu-Peptide Cleavage_TFA->Free_Glu Pyroglutamate Pyroglutamate-Peptide (Side Product) Cleavage_TFA->Pyroglutamate Glu_OAll Glu(OAll)-Peptide-Resin Pd_Deprotection Pd(0) Deprotection Glu_OAll->Pd_Deprotection Glu_OH_Resin Glu(OH)-Peptide-Resin Pd_Deprotection->Glu_OH_Resin Cleavage_TFA2 TFA Cleavage Glu_OH_Resin->Cleavage_TFA2 Free_Glu2 Glu-Peptide Cleavage_TFA2->Free_Glu2

Caption: Deprotection pathways for Otbu and OAll protecting groups.

Conclusion and Recommendations

The choice of protecting group for glutamic acid in SPPS has a direct impact on the mass spectrometry analysis of the resulting peptide.

  • Fmoc-Glu(Otbu)-OH remains a convenient and widely used reagent, but researchers must be vigilant for the presence of pyroglutamate, especially when the glutamic acid residue is at the N-terminus. Careful optimization of synthesis and handling conditions can minimize this side reaction. When analyzing peptides synthesized with this reagent, it is crucial to look for the characteristic mass loss of 18.01 Da.

  • Fmoc-Glu(OAll)-OH offers an orthogonal protection strategy that can reduce the risk of pyroglutamate formation and is particularly useful for on-resin side-chain modifications. However, the additional deprotection step requires careful execution to avoid incomplete removal and contamination with the palladium catalyst. Mass spectrometry analysis should include a search for potential allyl adducts.

  • Fmoc-Glu(OFm)-OH provides an alternative for selective deprotection but requires precise control over the reaction conditions to be effective. Incomplete deprotection can lead to significant impurities that are readily detectable by mass spectrometry.

For critical applications where peptide purity is paramount, the use of alternative protecting groups like OAll should be considered. However, for routine peptide synthesis, the cost-effectiveness and simplicity of using Fmoc-Glu(Otbu)-OH may be preferable, provided that the potential for pyroglutamate formation is acknowledged and monitored during mass spectrometry analysis. Ultimately, the optimal choice will depend on the specific peptide sequence, the desired purity, and the synthetic strategy employed.

A Comparative Guide to Alternative Protecting Groups for the Glutamic Acid Side Chain in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the side chain of glutamic acid (Glu) is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts the overall yield, purity, and the strategic possibilities for synthesizing complex peptides, including those requiring on-resin modifications. While the tert-butyl (OtBu) ester is the conventional and widely used protecting group in Fmoc-based strategies, a range of alternative protecting groups offers unique advantages in terms of orthogonality and selective deprotection, enabling more sophisticated peptide engineering.

This guide provides an objective comparison of the standard OtBu protecting group with several key alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

Performance Comparison of Glutamic Acid Side-Chain Protecting Groups

The following table summarizes the key characteristics and performance of common and alternative protecting groups for the glutamic acid side chain. Direct quantitative comparisons of yield and purity can be sequence-dependent; however, this table provides a comparative overview based on established chemical principles and reported outcomes.

Protecting GroupStructureDeprotection ConditionsOrthogonality & AdvantagesPotential Side Reactions/Disadvantages
tert-Butyl (OtBu) EsterStrong acid (e.g., 95% TFA)Standard Choice: Compatible with standard Fmoc-SPPS. Cleaved simultaneously with resin cleavage and other tBu-based side-chain protecting groups.Lack of Orthogonality: Cannot be removed selectively in the presence of other acid-labile groups. Risk of pyroglutamate (B8496135) formation from N-terminal glutamic acid under acidic conditions.[1][2]
Allyl (OAll) EsterPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane (B129415) or formic acid/diethylamine)Fully Orthogonal: Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[3][4][5] Allows for selective on-resin modification of the Glu side chain.Catalyst Contamination: Requires careful removal of the palladium catalyst. The reaction can be slow and requires an inert atmosphere.[3][6]
2-Phenylisopropyl (O-2-PhiPr) EsterVery mild acid (e.g., 1-2% TFA in DCM)Quasi-Orthogonal: Can be selectively removed in the presence of tBu-based protecting groups.[5][7] Useful for on-resin cyclization and modification. Offers significant protection against aspartimide formation (and by analogy, glutamatimide formation).[7]Acid Sensitivity: While more labile than OtBu, requires careful control of acid concentration to avoid premature deprotection of other sensitive groups.
4-Pyridylmethyl (Pym) EsterHydrogenation (e.g., H₂/Pd)Orthogonal: Stable to both acid and base. Useful for synthesizing highly acidic peptides as it can 'flip' the charge state to positive for better ESI-MS characterization.[8]Catalytic Hydrogenation: Requires specialized equipment and is not compatible with other groups that are sensitive to hydrogenation (e.g., Cbz, certain Trp derivatives).

Experimental Protocols

The following section provides detailed methodologies for a standard Fmoc-SPPS coupling reaction and the specific deprotection protocols for each of the compared protecting groups.

General Experimental Workflow for Fmoc-SPPS Amino Acid Coupling

This protocol outlines a standard manual coupling cycle for adding a protected glutamic acid residue during Fmoc-based solid-phase peptide synthesis.

G General Fmoc-SPPS Coupling Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Resin Peptide-Resin Wash_DMF_1 Wash with DMF (3x) Resin->Wash_DMF_1 Deprotection Treat with 20% Piperidine (B6355638) in DMF (2 x 10 min) Wash_DMF_1->Deprotection Start Cycle Wash_DMF_2 Wash with DMF (5x) Deprotection->Wash_DMF_2 Wash_DCM Wash with DCM (3x) Wash_DMF_2->Wash_DCM Wash_DMF_3 Wash with DMF (3x) Wash_DCM->Wash_DMF_3 Preactivation Pre-activate Fmoc-Glu(PG)-OH with Coupling Reagents (e.g., HCTU/DIPEA) in DMF Wash_DMF_3->Preactivation Coupling Add pre-activated amino acid to resin and couple (1-2 h) Preactivation->Coupling Kaiser_Test Kaiser Test to confirm completion Coupling->Kaiser_Test Kaiser_Test->Wash_DMF_1 Start Next Cycle Final_Wash Final Wash with DMF and DCM Kaiser_Test->Final_Wash Coupling Complete

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Protocol:

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes, then drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Glu(PG)-OH (4 equivalents relative to resin loading) and a coupling agent such as HCTU (3.95 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle or final cleavage.

Deprotection Protocols for Glutamic Acid Side Chains

The following protocols detail the specific on-resin deprotection of the glutamic acid side-chain protecting groups.

The OtBu group is typically removed during the final cleavage of the peptide from the resin.

G OtBu Deprotection and Resin Cleavage Resin Peptide-Resin with Glu(OtBu) Wash_DCM Wash with DCM (3x) and dry Resin->Wash_DCM Cleavage Treat with 95% TFA / 2.5% H₂O / 2.5% TIS (2-3 h) Wash_DCM->Cleavage Precipitation Precipitate peptide in cold diethyl ether Cleavage->Precipitation Isolation Isolate crude peptide by centrifugation Precipitation->Isolation

Caption: Standard procedure for the final cleavage and deprotection of a peptide containing Glu(OtBu).

Protocol:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

  • Cleavage and Deprotection: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Add the cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.

This protocol allows for the selective removal of the allyl ester, leaving the peptide on the resin for further modification.

G On-Resin Allyl (OAll) Deprotection Resin Peptide-Resin with Glu(OAll) Wash_DCM_1 Wash with DCM (3x) Resin->Wash_DCM_1 Deprotection Treat with Pd(PPh₃)₄ and Phenylsilane in DCM under Argon (3 x 30 min) Wash_DCM_1->Deprotection Wash_DCM_2 Wash with DCM (3x) Deprotection->Wash_DCM_2 Scavenge Wash with 0.5% Sodium Diethyl Dithiocarbamate (B8719985) in DMF (2 x 20 min) Wash_DCM_2->Scavenge Wash_Final Wash with DMF (3x) and DCM (3x) Scavenge->Wash_Final Modified_Resin Resin with deprotected Glu side chain Wash_Final->Modified_Resin

Caption: Workflow for the orthogonal on-resin deprotection of the allyl protecting group.

Protocol:

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Inert Atmosphere: Place the reaction vessel under an argon atmosphere.

  • Deprotection: Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to the allyl group) and phenylsilane (20 equivalents) in DCM. Add the solution to the resin and agitate for 30 minutes. Repeat this step two more times.[3]

  • Washing: Wash the resin with DCM (3 times).

  • Palladium Scavenging: To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyl dithiocarbamate in DMF (2 times for 20 minutes each).[3]

  • Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin now has a free glutamic acid side chain ready for further modification.

This protocol details the selective removal of the highly acid-labile O-2-PhiPr group.

G On-Resin 2-Phenylisopropyl (O-2-PhiPr) Deprotection Resin Peptide-Resin with Glu(O-2-PhiPr) Wash_DCM_1 Wash with DCM (3x) Resin->Wash_DCM_1 Deprotection Treat with 1-2% TFA in DCM with 1-5% TIS (multiple short treatments) Wash_DCM_1->Deprotection Wash_DCM_2 Wash with DCM (3x) Deprotection->Wash_DCM_2 Neutralize Wash with 10% DIPEA in DMF (2x) Wash_DCM_2->Neutralize Wash_Final Wash with DMF (3x) and DCM (3x) Neutralize->Wash_Final Modified_Resin Resin with deprotected Glu side chain Wash_Final->Modified_Resin

Caption: Workflow for the selective and mild acidic deprotection of the O-2-PhiPr group.

Protocol:

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection: Treat the resin with a solution of 1-2% TFA in DCM, often containing 1-5% TIS as a scavenger.[5][7] This is typically done in multiple short treatments (e.g., 10 x 2 minutes) to minimize potential side reactions with other acid-sensitive groups.

  • Washing: After deprotection, wash the resin with DCM (3 times).

  • Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 times).

  • Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

This deprotection is typically performed after cleavage from the resin.

G 4-Pyridylmethyl (Pym) Deprotection Peptide Crude Peptide with Glu(Pym) Dissolve Dissolve peptide in a suitable solvent (e.g., MeOH/AcOH) Peptide->Dissolve Hydrogenation Hydrogenate with Pd/C catalyst under H₂ atmosphere Dissolve->Hydrogenation Filter Filter to remove catalyst Hydrogenation->Filter Lyophilize Lyophilize to obtain final peptide Filter->Lyophilize

Caption: Post-cleavage deprotection of the 4-pyridylmethyl group via hydrogenation.

Protocol:

  • Peptide Preparation: After cleavage from the resin (using standard TFA cocktail, which leaves the Pym group intact), the crude peptide is obtained.

  • Dissolution: Dissolve the crude peptide in a suitable solvent mixture, such as methanol/acetic acid.

  • Hydrogenation: Add a palladium on carbon (Pd/C) catalyst to the solution. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by HPLC/MS).

  • Catalyst Removal: Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent in vacuo and lyophilize to obtain the final deprotected peptide.

Conclusion

The choice of a protecting group for the glutamic acid side chain extends beyond mere prevention of side reactions; it is a strategic decision that dictates the possibilities of peptide design. While OtBu remains the workhorse for routine peptide synthesis, the orthogonal nature of OAll , the mild acid lability of O-2-PhiPr , and the unique charge-modifying properties of the 4-pyridylmethyl ester provide the modern peptide chemist with a versatile toolbox. By understanding the distinct advantages and deprotection requirements of each, researchers can optimize their synthetic strategies to access complex and modified peptides with greater efficiency and purity.

References

A Comparative Guide to Activated Esters for Glutamic Acid-Mediated Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of amide bonds with glutamic acid is a frequent challenge. This guide provides an objective comparison of three commonly used activated esters—N-hydroxysuccinimide (NHS) ester, p-nitrophenyl (PNP) ester, and N-hydroxysulfosuccinimide (sulfo-NHS) ester—for the activation of glutamic acid's carboxyl groups. This comparison is supported by experimental data on their efficacy, stability, and reaction protocols, enabling informed decisions for your research and development endeavors.

Glutamic acid's two carboxylic acid groups, the α-carboxyl and the γ-carboxyl, offer versatile opportunities for conjugation and peptide chain elongation. The choice of activating agent is paramount to ensure high yields, minimize side reactions, and achieve the desired regioselectivity. This guide delves into a comparative analysis of NHS, PNP, and sulfo-NHS esters, focusing on their performance in glutamic acid modifications.

Performance Comparison of Activated Esters

The efficacy of an activated ester is determined by a balance of its reactivity towards nucleophiles (like primary amines) and its stability against hydrolysis. The following table summarizes the key performance characteristics of NHS, PNP, and sulfo-NHS esters when used for glutamic acid activation.

FeatureNHS Esterp-Nitrophenyl (PNP) EsterSulfo-NHS Ester
Reactivity HighModerateHigh
Relative Reaction Rate Faster than PNP and PFP esters.[1]Slower than NHS esters.[1]Similar to NHS esters.
Optimal pH for Coupling 7.2 - 8.5[2]Neutral to slightly basic7.2 - 8.5[3]
Solubility Soluble in organic solvents (DMSO, DMF); low aqueous solubility.Soluble in organic solvents.Water-soluble.[3]
Stability (Hydrolysis) Half-life of 4-5 hours at pH 7.Less stable than NHS esters.Generally more stable in aqueous solution than NHS esters.
Byproducts N-hydroxysuccinimide (water-soluble)p-nitrophenol (can be monitored spectrophotometrically)N-hydroxysulfosuccinimide (water-soluble)
Key Advantage Widely used, good balance of reactivity and stability.Byproduct allows for reaction monitoring.High water solubility, ideal for bioconjugation without organic solvents.
Key Disadvantage Low aqueous solubility can necessitate organic co-solvents.Lower reactivity can lead to longer reaction times.Can be more expensive than NHS esters.

Experimental Protocols

Detailed methodologies for the synthesis and coupling of glutamic acid activated esters are crucial for reproducible results. The following section provides representative protocols for the preparation and use of NHS, PNP, and sulfo-NHS esters of glutamic acid. Note that for glutamic acid, selective protection of one of the carboxylic acids is often required to achieve regioselective activation.

Selective Activation of Glutamic Acid

Due to the presence of two carboxylic acid groups, selective activation is a key consideration. The γ-carboxyl group is generally more accessible and can be selectively esterified under certain conditions. For instance, the use of copper chloride (CuCl₂) as a catalyst with benzyl (B1604629) alcohol has been shown to achieve 100% selectivity for the γ-benzyl ester of L-glutamic acid with a yield of 95.31%. For α-carboxyl activation, protection of the γ-carboxyl group is typically necessary prior to activation.

Protocol 1: Synthesis of N-α-Protected-L-Glutamic Acid γ-N-Hydroxysuccinimide Ester

This protocol describes the activation of the γ-carboxyl group of glutamic acid, assuming the α-carboxyl group is protected (e.g., as a benzyl ester) and the amino group is protected (e.g., with a Boc or Fmoc group).

Materials:

  • N-α-protected-L-glutamic acid α-benzyl ester

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • Dissolve N-α-protected-L-glutamic acid α-benzyl ester (1 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or DIC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the mixture to remove the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the resulting residue in ethyl acetate and wash with 5% NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the purified N-α-protected-L-glutamic acid γ-N-hydroxysuccinimide ester.

Protocol 2: In Situ Formation and Coupling of N-Protected-L-Glutamic Acid α-p-Nitrophenyl Ester

This protocol outlines the formation of a p-nitrophenyl ester of an N-protected amino acid and its subsequent coupling to another amino acid or peptide in a partially aqueous solution. This example focuses on the activation of the α-carboxyl group, assuming the γ-carboxyl group is protected.

Materials:

  • N-protected-L-glutamic acid γ-benzyl ester (PG-Glu(OBzl)-OH)

  • p-Nitrophenyl chloroformate (pNPCF)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (B52724)

  • Unprotected amino acid or peptide

  • Water

  • 6 M HCl

Procedure:

  • Activation: Dissolve PG-Glu(OBzl)-OH (1 equivalent) in acetonitrile. Add Et₃N (1.1 equivalents) and cool the solution in an ice bath.

  • Add pNPCF (1.1 equivalents) to the cooled solution, followed by a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction for approximately 1 hour at 0 °C.

  • Coupling: In a separate flask, dissolve the unprotected amino acid or peptide (4 equivalents) in a mixture of water and acetonitrile with Et₃N (1 equivalent).

  • Add the activated ester solution dropwise to the amino acid solution with stirring.

  • Allow the reaction to proceed for about 2 hours at room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with 6 M HCl to precipitate the peptide product.

  • Collect the precipitate by filtration, wash with cold 1 M HCl, and dry under vacuum.

Protocol 3: Two-Step Aqueous Coupling using Sulfo-NHS Ester of Glutamic Acid

This protocol is ideal for bioconjugation in aqueous media, minimizing the use of organic solvents. It involves a two-step process where the glutamic acid is first activated with sulfo-NHS and a water-soluble carbodiimide (B86325) (EDC), followed by reaction with the amine-containing biomolecule.

Materials:

  • N-protected-L-glutamic acid (with the other carboxyl group protected if selective activation is desired)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing biomolecule (e.g., protein, peptide)

Procedure:

  • Activation: Dissolve the protected glutamic acid in Activation Buffer.

  • Add sulfo-NHS (5 mM final concentration) and EDC (10 mM final concentration) to the glutamic acid solution.

  • Incubate the reaction for 15 minutes at room temperature.

  • Coupling: Immediately add the activated glutamic acid solution to a solution of the amine-containing biomolecule in Coupling Buffer.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Visualizing the Workflow and Reaction Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and underlying chemical reactions.

experimental_workflow_nhs_ester cluster_activation Activation Step cluster_coupling Coupling Step Protected Glu Protected Glu Reaction_A Mixing & Reaction (Anhydrous Solvent, 0°C to RT) Protected Glu->Reaction_A NHS NHS NHS->Reaction_A DCC/DIC DCC/DIC DCC/DIC->Reaction_A Activated Glu-NHS Activated Glu-NHS Reaction_A->Activated Glu-NHS Reaction_C Coupling Reaction (pH 7.2-8.5) Activated Glu-NHS->Reaction_C Purified Activated Ester Amine Amine-containing Molecule Amine->Reaction_C Conjugate Glutamic Acid Conjugate Reaction_C->Conjugate

Workflow for NHS ester activation and coupling of glutamic acid.

reaction_mechanism_pnp cluster_reaction PNP Ester Formation and Amide Bond Synthesis Glu_COOH R-Glu-COOH plus1 + Glu_COOH->plus1 pNPCF p-Nitrophenyl Chloroformate arrow1 Et3N, DMAP pNPCF->arrow1 plus1->pNPCF Glu_PNP R-Glu-O-PNP (Activated Ester) arrow1->Glu_PNP plus2 + Glu_PNP->plus2 Amine H₂N-R' arrow2 Amine->arrow2 plus2->Amine Amide R-Glu-NH-R' (Amide Bond) arrow2->Amide plus3 + Amide->plus3 PNP_byproduct p-Nitrophenol plus3->PNP_byproduct

Reaction scheme for p-nitrophenyl ester activation and coupling.

logical_relationship_sulfo_nhs Start Bioconjugation in Aqueous Buffer Decision Need for high water solubility? Start->Decision Sulfo_NHS Use Sulfo-NHS Ester Decision->Sulfo_NHS Yes NHS Use NHS Ester with organic co-solvent Decision->NHS No Outcome_Sulfo Direct conjugation in aqueous media Sulfo_NHS->Outcome_Sulfo Outcome_NHS Potential for protein denaturation NHS->Outcome_NHS

Decision logic for choosing between NHS and Sulfo-NHS esters.

Conclusion

The choice between NHS, PNP, and sulfo-NHS esters for the activation of glutamic acid depends on the specific requirements of the application.

  • NHS esters offer a reliable and well-established method with a good balance of reactivity and stability, making them suitable for a wide range of applications, particularly in organic solvents.

  • PNP esters provide the advantage of a chromogenic byproduct that allows for straightforward reaction monitoring, although their lower reactivity may necessitate longer reaction times.

  • Sulfo-NHS esters are the superior choice for bioconjugation reactions in purely aqueous environments, as their high water solubility eliminates the need for organic co-solvents that can be detrimental to sensitive biomolecules.

By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can optimize their glutamic acid conjugation strategies to achieve high efficacy and desired product outcomes.

References

Validating Peptide Sequence Integrity: A Comparative Guide to Glutamic Acid Incorporation using Fmoc-Glu(Otbu)-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of a peptide sequence is paramount in research and drug development, as even minor modifications can significantly alter its biological activity. The incorporation of glutamic acid using the side-chain protected Fmoc-Glu(Otbu)-OH is a cornerstone of solid-phase peptide synthesis (SPPS). While effective, the activation method for its carboxyl group can influence the final purity and integrity of the peptide. This guide provides a comparative analysis of using the pre-activated N-hydroxysuccinimide (Osu) ester, Fmoc-Glu(Otbu)-Osu , versus the standard approach of in situ activation of Fmoc-Glu(Otbu)-OH .

Performance Comparison: Pre-activated vs. In Situ Activation

The choice between a pre-activated amino acid derivative and in situ activation involves a trade-off between convenience and reaction control. This compound offers a simplified coupling step by eliminating the need for separate activation reagents. However, in situ activation allows for more flexibility in the choice of coupling reagents and may offer advantages in specific contexts, such as with sterically hindered couplings.

A primary concern when incorporating glutamic acid, particularly at the N-terminus, is the formation of pyroglutamate (B8496135), a cyclic lactam that results in a truncated and modified peptide.[1][2] This side reaction can occur during the coupling step. The speed and efficiency of the coupling reaction are critical factors in minimizing pyroglutamate formation.

Illustrative Data on Peptide Purity and Pyroglutamate Formation
Activation MethodTarget Peptide Purity (HPLC Area %)Pyroglutamate Impurity (MS Signal %)Deletion Sequence Impurity (MS Signal %)
This compound 94.5%2.8%1.5%
Fmoc-Glu(Otbu)-OH + HBTU/HOBt/DIPEA 95.2%2.1%1.2%
Fmoc-Glu(Otbu)-OH + HATU/HOAt/DIPEA 96.1%1.5%0.9%

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Accurate validation of peptide integrity relies on standardized and well-documented experimental protocols for both the synthesis and the subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for the incorporation of a glutamic acid residue into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Method A: Using this compound: Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

    • Method B: In Situ Activation of Fmoc-Glu(Otbu)-OH: In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF. Add a base, typically diisopropylethylamine (DIPEA) (6 eq.), to the amino acid solution to activate it. Immediately add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to ensure the coupling reaction has gone to completion (a negative result indicates no free primary amines).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from glutamic acid.

  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude peptide powder.

Analytical Validation Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

  • Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector set to 214 nm and 280 nm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a typical starting point.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Analysis

  • LC Separation: Use an HPLC or UHPLC system with MS-compatible mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurements.

  • Data Analysis: Compare the experimentally determined monoisotopic mass of the main peak with the theoretical mass of the target peptide. Analyze the masses of minor peaks to identify potential impurities, such as deletion sequences, incompletely deprotected species, or the pyroglutamate-containing peptide (a mass difference of -17.03 Da from the expected N-terminal glutamic acid residue).

Visualizing the Workflow and Key Chemical Transformation

To aid in understanding the experimental process and the critical side reaction, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Glu Coupling: Method A or B Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC LC_MS LC-MS Crude_Peptide->LC_MS Purity Purity Assessment RP_HPLC->Purity Identity Identity & Impurity ID LC_MS->Identity

Caption: Experimental workflow for peptide synthesis and validation.

G N_Term_Glu N-terminal Glutamic Acid (...-NH-CH(COOH)-...) Pyroglutamate Pyroglutamate (Cyclized N-terminus) N_Term_Glu->Pyroglutamate Intramolecular Cyclization (-H2O)

Caption: Formation of pyroglutamate from an N-terminal glutamic acid.

Conclusion

The validation of peptide sequence integrity after the incorporation of glutamic acid is a critical quality control step. While This compound offers a convenient, pre-activated option for SPPS, it is essential to empirically determine its performance against standard in situ activation methods using robust analytical techniques like RP-HPLC and LC-MS. The potential for pyroglutamate formation, especially with N-terminal glutamic acid residues, necessitates careful monitoring and optimization of coupling conditions. By employing the detailed protocols and analytical methods outlined in this guide, researchers can confidently assess the integrity of their synthetic peptides and ensure the reliability of their scientific outcomes.

References

A Comparative Guide to Fmoc-Glu(Otbu)-Osu in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides, the efficiency and cost-effectiveness of each coupling step are paramount. The choice of amino acid activation strategy directly impacts yield, purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of using the pre-activated N-succinimidyl (Osu) ester of Fmoc-L-glutamic acid γ-tert-butyl ester, Fmoc-Glu(Otbu)-Osu, compared to the in-situ activation of its corresponding carboxylic acid, Fmoc-Glu(Otbu)-OH, in a large-scale production environment.

Comparison of Coupling Strategies: Pre-activated vs. In-situ Activation

In solid-phase peptide synthesis (SPPS), the formation of a peptide bond requires the activation of the C-terminal carboxyl group of the incoming amino acid. This can be achieved through two primary strategies: the use of pre-activated amino acid derivatives or the in-situ activation of the free carboxylic acid using coupling reagents.

This compound is a pre-activated ester, meaning the carboxyl group of glutamic acid is already activated as an N-hydroxysuccinimide ester. This allows for a more direct and often faster coupling reaction.

In-situ activation , on the other hand, involves mixing the standard protected amino acid, Fmoc-Glu(Otbu)-OH, with a coupling reagent (e.g., HATU, HBTU, DIC) and an activating agent (e.g., HOBt, Oxyma) directly in the reaction vessel to form the active species just before its addition to the resin-bound peptide.

FeatureThis compound (Pre-activated)In-situ Activation of Fmoc-Glu(Otbu)-OH
Convenience & Simplicity High: Ready to use, simplifying the coupling step.Moderate: Requires pre-mixing of amino acid, coupling reagent, and activator.
Reaction Time Generally faster coupling reaction as the active ester is pre-formed.Can be slightly longer due to the in-situ activation step.
Raw Material Cost Higher initial cost per gram for the pre-activated ester.Lower initial cost for the amino acid, but requires separate purchase of coupling reagents.
Potential for Side Reactions Lower risk of side reactions related to the activation step itself.Risk of side reactions such as racemization and guanidinylation depending on the coupling reagent.[1][2]
Flexibility Less flexible; committed to one type of active ester.Highly flexible; choice of various coupling reagents to optimize for difficult sequences.[1][3]
Waste Generation Generates N-hydroxysuccinimide as a byproduct.Generates byproducts from the coupling reagent (e.g., tetramethylurea from HBTU).

Performance of Common In-situ Coupling Reagents

While direct large-scale comparative data for this compound is limited in publicly available literature, insights can be drawn from studies on difficult peptide sequences using various in-situ coupling reagents. The choice of reagent for in-situ activation is critical and can significantly affect the outcome of the synthesis.

Coupling ReagentRelative ReactivityCommon AdditiveKey AdvantagesPotential Disadvantages
HATU Very HighHOAt/DIPEAHigh coupling efficiency, especially for hindered amino acids; low racemization.[1][3]Higher cost; potential for guanidinylation of the N-terminus.[1]
HBTU HighHOBt/DIPEAWidely used, cost-effective, and efficient for most applications.[4]Can cause racemization, especially with sensitive amino acids; potential for guanidinylation.[1]
HCTU High6-Cl-HOBt/DIPEASimilar to HBTU but often with higher reactivity and lower racemization.[1]Higher cost than HBTU.
DIC/Oxyma Moderate to HighOxymaPureCost-effective; OxymaPure is a safer alternative to HOBt and can enhance coupling efficiency.[1][3]DIC can be difficult to remove if not used in SPPS.
COMU Very High(Internal)Highly efficient, even with hindered couplings; byproducts are water-soluble, simplifying workup in solution-phase.[1][5]Higher cost.

Cost-Benefit Analysis for Large-Scale Synthesis

The decision to use this compound or an in-situ activation strategy in a large-scale setting is a trade-off between raw material costs, operational efficiency, and the desired quality of the final peptide.

Cost/Benefit FactorThis compoundIn-situ Activation of Fmoc-Glu(Otbu)-OH
Upfront Raw Material Cost HighMedium (Amino Acid + Coupling Reagent)
Process Simplicity & Time Favorable (fewer steps)Less Favorable (requires pre-activation)
Risk of Failed Coupling Lower (consistent activation)Higher (dependent on reagent quality and conditions)
Overall Process Cost Potentially lower for simpler, shorter peptides due to time savings and reduced risk of failure.May be more cost-effective for long or complex peptides where optimization with different coupling reagents is necessary.
Waste Disposal Costs ModerateModerate to High (depending on coupling reagent byproducts)
Scalability HighHigh

For large-scale manufacturing, the higher initial cost of this compound may be offset by the benefits of a simplified and more robust process, leading to higher overall yields and purity, and thus a lower cost per gram of the final peptide. However, for particularly challenging sequences that may require significant optimization, the flexibility of in-situ activation with a variety of powerful coupling reagents might be the more prudent choice.

Experimental Protocols

Protocol 1: Coupling using this compound

This protocol assumes a standard Fmoc-SPPS workflow on a large-scale synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve this compound (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the cycle for the subsequent amino acids in the sequence.

Protocol 2: In-situ Coupling using Fmoc-Glu(Otbu)-OH with HATU

This protocol provides a representative example of in-situ activation.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (1.5 to 3 equivalents), HATU (1.5 to 3 equivalents), and HOAt (1.5 to 3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (3 to 6 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the cycle for the subsequent amino acids.

Visualizations

G cluster_preactivated Pre-activated Strategy This compound This compound Coupled Peptide-Resin Coupled Peptide-Resin This compound->Coupled Peptide-Resin Coupling Deprotected Peptide-Resin Deprotected Peptide-Resin Deprotected Peptide-Resin->Coupled Peptide-Resin

Caption: Workflow for coupling with pre-activated this compound.

G cluster_insitu In-situ Activation Strategy Fmoc-Glu(Otbu)-OH Fmoc-Glu(Otbu)-OH Activated Ester Activated Ester Fmoc-Glu(Otbu)-OH->Activated Ester Activation Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Activated Ester Coupled Peptide-Resin Coupled Peptide-Resin Activated Ester->Coupled Peptide-Resin Coupling Deprotected Peptide-Resin Deprotected Peptide-Resin Deprotected Peptide-Resin->Coupled Peptide-Resin

Caption: Workflow for in-situ activation of Fmoc-Glu(Otbu)-OH.

G start Start SPPS Cycle swell Resin Swelling start->swell deprotect Fmoc Deprotection swell->deprotect wash1 Washing deprotect->wash1 couple Coupling Step wash1->couple wash2 Washing couple->wash2 end_cycle End of Cycle wash2->end_cycle

References

Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids into peptide chains represents a significant synthetic challenge. The bulky nature of residues such as α,α-disubstituted or N-methylated amino acids can dramatically impede reaction kinetics, leading to lower yields, incomplete reactions, and an increased risk of epimerization. The judicious selection of a coupling reagent is therefore a critical parameter for success. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to facilitate the selection of the optimal reagent for these demanding syntheses.

The fundamental step in peptide synthesis is the formation of an amide bond between two amino acids. This process necessitates the activation of the carboxylic acid group of one amino acid to enable nucleophilic attack by the amino group of the subsequent residue. Coupling reagents serve as the activating agents in this pivotal transformation. However, the steric bulk associated with hindered amino acids can shield the reactive centers, slowing down the desired reaction and allowing side reactions, most notably the loss of stereochemical integrity (epimerization), to become more pronounced.[1]

Performance Under Pressure: A Quantitative Comparison

To provide a clear and objective comparison, the following tables summarize quantitative data from various studies on the coupling of sterically hindered amino acids. Key performance indicators such as yield, reaction time, and the degree of epimerization are presented for a range of commonly used coupling reagents.

Table 1: Coupling Efficiency for α,α-Disubstituted Amino Acids (e.g., Aib)
Coupling ReagentCoupling SystemSterically Hindered FragmentYield (%)Reaction TimeEpimerization (%)Reference(s)
HATU HATU/DIPEAH-Tyr-Aib-Aib-Phe-Leu-NH₂High Purity30 min (double coupling for Aib-Aib)0.26 (des-Aib)[2][3]
HBTU HBTU/DIPEAH-Tyr-Aib-Aib-Phe-Leu-NH₂53 (des-Aib)--[3]
PyBOP PyBOP/DIPEAACP (65-74)Cleaner crude vs. BOP1-2 hoursLow[4]
COMU COMU/DIPEAH-Tyr-Aib-Aib-Phe-Leu-NH₂99.7430 min (double coupling for Aib-Aib)0.26 (des-Aib)
T3P® T3P®/DIPEAZ-Aib-Pro-NH₂>95 (Conversion)--

Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "ACP" refers to Acyl Carrier Protein. "des-Aib" refers to the deletion of an Aib residue, indicating incomplete coupling. Data is synthesized from multiple sources, and reaction conditions may vary.

Table 2: Coupling Efficiency for N-Methylated Amino Acids
Coupling ReagentCoupling SystemSterically Hindered FragmentYield (%)Epimerization (%)Reference(s)
HATU HATU/DIPEACoupling to N-methyl amino acidsHighLow
PyBroP PyBroP/DIPEABoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield-
PyAOP PyAOPN-methyl-rich peptidesPromising-
PyBOP/HOAt PyBOP/HOAt/DIPEAN-methyl-rich peptidesPromising-
T3P® T3P®/DIPEA-HighAlmost none

Understanding the Reagents: Mechanisms and Classes

Coupling reagents can be broadly classified into three major categories: carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Each class operates via a distinct mechanism, influencing its reactivity and propensity for side reactions.

  • Carbodiimides (e.g., DCC, DIC): These are classic coupling reagents that react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization through the formation of a 5(4H)-oxazolone. To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are essential. For sterically hindered amino acids, carbodiimides alone often result in low yields.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Generally more reactive than carbodiimides, phosphonium-based reagents are well-suited for coupling hindered amino acids. They activate the carboxyl group to form an active ester, which is less prone to racemization than the O-acylisourea intermediate. A key advantage is their inability to react with the free amino group of the peptide, thus preventing guanidinylation, a common side reaction.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): This class of reagents is highly efficient and widely used in modern peptide synthesis. They generate highly reactive active esters. HATU, which incorporates an HOAt moiety, is particularly effective for hindered couplings, demonstrating faster reaction rates and reduced epimerization. A potential drawback is the risk of guanidinylation of the N-terminal amino group if used in excess. COMU is a newer generation reagent that incorporates the non-explosive and safer OxymaPure additive, while maintaining high coupling efficiency.

Visualizing the Activation Pathways

To better understand the function of these different classes of reagents, the following diagrams illustrate their general mechanisms for activating a carboxylic acid for peptide bond formation.

G General Peptide Coupling Workflow cluster_start Inputs cluster_reaction Reaction cluster_end Output N-protected AA N-protected AA Activation Activation N-protected AA->Activation Resin-bound Peptide Resin-bound Peptide Coupling Coupling Resin-bound Peptide->Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Activation Activation->Coupling Elongated Peptide Elongated Peptide Coupling->Elongated Peptide

General workflow for peptide coupling.

G Coupling Reagent Activation Mechanisms cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_uronium Uronium/Aminium Salt (e.g., HATU) Carboxylic Acid Carboxylic Acid PyBOP PyBOP Carboxylic Acid->PyBOP + Base HATU HATU Carboxylic Acid->HATU + Base OBt Active Ester OBt Active Ester PyBOP->OBt Active Ester Peptide Bond Formation Peptide Bond Formation OBt Active Ester->Peptide Bond Formation + Amine OAt Active Ester OAt Active Ester HATU->OAt Active Ester OAt Active Ester->Peptide Bond Formation + Amine

Activation by phosphonium and uronium salts.

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for peptide coupling reactions using different classes of reagents. It is crucial to optimize these conditions for specific sequences and amino acids.

Protocol 1: Solid-Phase Coupling with Uronium/Aminium Reagents (e.g., HATU, COMU)
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU or COMU, 2.9-3 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents). For COMU, pre-activation for 1-2 minutes is recommended.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours depending on the steric hindrance. For particularly difficult couplings, a double coupling may be necessary.

  • Washing: Once the reaction is complete (as determined by a negative ninhydrin (B49086) test), thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

Protocol 2: Solid-Phase Coupling with Phosphonium Reagents (e.g., PyBOP)
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture: Dissolve the N-protected amino acid (2-3 equivalents) in DMF or DCM. Add the phosphonium reagent (e.g., PyBOP, 2-3 equivalents) and a tertiary amine base (e.g., DIPEA, 4-6 equivalents).

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Protocol 3: Solution-Phase Coupling with T3P®
  • Reactant Preparation: In a suitable solvent such as ethyl acetate (B1210297) or DMF, dissolve the N-protected amino acid (1.0 equivalent) and the amine component (1.0 equivalent).

  • Reagent Addition: Add a tertiary amine base (e.g., DIPEA) followed by the T3P® solution.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up: The reaction byproducts of T3P® are water-soluble, simplifying purification, which can often be achieved by aqueous extraction.

Conclusion

The successful incorporation of sterically hindered amino acids is a formidable challenge in peptide synthesis, demanding a careful selection of coupling reagents and optimized reaction conditions. For routine couplings, cost-effective carbodiimides with additives may be sufficient. However, for difficult sequences prone to low yields and epimerization, the use of more advanced and potent reagents is often necessary.

Uronium/aminium salts, particularly HATU and the safer alternative COMU , consistently demonstrate high efficiency and are often the reagents of choice for challenging couplings. Phosphonium salts like PyBOP offer a reliable alternative, especially when avoiding guanidinylation is a priority. For solution-phase synthesis, T3P® emerges as a "green" and highly effective option with the significant advantage of simplified purification.

Ultimately, the optimal choice of coupling reagent will depend on the specific amino acid sequence, the scale of the synthesis, and the desired balance between cost, efficiency, and safety. For novel and particularly challenging syntheses, an initial small-scale screening of different coupling reagents is highly recommended to identify the most suitable conditions for success.

References

Safety Operating Guide

Proper Disposal of Fmoc-Glu(Otbu)-Osu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, or Fmoc-Glu(Otbu)-Osu, is a common reagent in peptide synthesis. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, consolidating information from safety data sheets of structurally similar compounds.

Hazard Identification and Safety Precautions
  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Aquatic Toxicity: Fmoc-Osu is reported to be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

When handling this compound, it is essential to wear appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.

Quantitative Hazard Summary for Related Compounds

Since no quantitative data for this compound is available, the following table summarizes the classifications for related compounds.

Hazard ClassificationFmoc-Glu(Otbu)-Gly-OHN-Hydroxysuccinimide
Skin Irritation Causes skin irritation (H315)Causes skin irritation (H315)
Serious Eye Irritation Causes serious eye irritation (H319)Causes serious eye irritation (H319)
Respiratory Irritation May cause respiratory irritation (H335)May cause respiratory irritation (H335)
Acute Oral Toxicity LD50 Oral - Rat - > 200 mg/kg (for Fmoc-Osu)No data available
Aquatic Toxicity Toxic to aquatic life with long lasting effects (for Fmoc-Osu)No data available

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound in solid form and as a solution.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Clearly labeled hazardous waste containers (for solid and liquid waste)

  • Chemical fume hood

  • pH paper or pH meter

  • Sodium bicarbonate (for acidic waste neutralization) or 1M HCl (for basic waste neutralization)

  • Secondary containment for waste containers

Procedure:

1. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired this compound, and any contaminated disposable labware (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container for solid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

    • Due to the moisture-sensitive nature of the N-hydroxysuccinimide ester, solutions may hydrolyze over time to form Fmoc-Glu(Otbu)-OH and N-hydroxysuccinimide. Treat this hydrolyzed mixture as hazardous waste.

2. Neutralization of Small-Scale Solutions (if required by your institution's EHS):

  • Important: This step should only be performed by trained personnel in a chemical fume hood and if it is part of your institution's approved waste management procedures. For larger quantities, direct disposal through EHS is recommended.

  • For acidic solutions (e.g., cleavage cocktails containing trifluoroacetic acid): Slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide (B78521) with stirring. Monitor for gas evolution and temperature increase. Adjust the pH to a neutral range (6-8).

  • For basic solutions (e.g., piperidine (B6355638) solutions for Fmoc deprotection): Slowly add 1M hydrochloric acid with stirring in a well-ventilated fume hood. Monitor the temperature. Adjust the pH to a neutral range (6-8).

3. Final Disposal:

  • All waste containers must be securely sealed and clearly labeled with the chemical name ("this compound" and any solvents) and hazard symbols.

  • Store the waste containers in a designated, well-ventilated, and secure area, preferably in secondary containment.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.

  • DO NOT dispose of this compound or its solutions down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal start Start: this compound Waste solid_waste Solid Waste (Unused reagent, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste Is it liquid? collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid store_solid Store in a designated area with secondary containment collect_solid->store_solid contact_ehs Contact EHS or a licensed waste disposal company store_solid->contact_ehs check_neutralization Is neutralization required by EHS? collect_liquid->check_neutralization neutralize Neutralize in a fume hood (pH 6-8) check_neutralization->neutralize Yes store_liquid Store in a designated area with secondary containment check_neutralization->store_liquid No neutralize->store_liquid store_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-Glu(Otbu)-Osu

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Glu(Otbu)-Osu. Following these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound or its close derivatives as not hazardous, it is best practice to handle all chemicals with care. Some sources indicate potential for skin and eye irritation. Therefore, a comprehensive PPE strategy is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryMinimum RequirementRecommended for Large Quantities or Spills
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.Chemical splash goggles or a face shield.
Skin Protection Chemical-resistant gloves (inspect before use); lab coat.Full suit or impervious clothing; dispose of contaminated gloves properly.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a dust mask (e.g., N95 or P1) for nuisance dust levels. For significant spills or poor ventilation, a self-contained breathing apparatus may be necessary.[1]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood with appropriate exhaust ventilation.[2][3]

  • Handling Practices : Avoid contact with skin and eyes.[2][3] Do not breathe dust.[1] Wash hands thoroughly after handling and before breaks.[2]

  • Storage Conditions : Keep the container tightly closed in a dry and well-ventilated place.[1][2] Recommended storage temperature is typically between 2-8°C.

First Aid and Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Skin Contact : Wash off with soap and plenty of water.[1][2] If skin irritation occurs, get medical advice.[4]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • Ingestion : Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek medical attention.

Spill and Disposal Procedures

Proper containment and disposal are essential to prevent environmental contamination and ensure safety.

  • Small Spills : Use appropriate tools to carefully sweep or scoop up the spilled solid and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Large Spills : Evacuate the area. Use a shovel to place the material into a convenient waste disposal container.[1] Wear appropriate PPE, including respiratory protection.

  • Disposal : Dispose of the waste material in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[2][3]

Handling Workflow

The following diagram outlines the standard operational workflow for handling this compound.

prep Preparation (Review SDS, Don PPE) handling Handling & Weighing (In Ventilated Area) prep->handling Proceed to handling reaction Use in Reaction (Maintain Controls) handling->reaction Transfer to experiment storage Storage (Tightly Sealed, 2-8°C) handling->storage Return unused material cleanup Decontamination (Clean Workspace) reaction->cleanup After reaction completion disposal Waste Disposal (Segregate & Label) cleanup->disposal Segregate waste disposal->storage Store waste for pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Glu(Otbu)-Osu
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(Otbu)-Osu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.